molecular formula C8H16ClNO2 B12079606 Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Cat. No.: B12079606
M. Wt: 193.67 g/mol
InChI Key: MGOAZAIFDOJWMH-UHFFFAOYSA-N
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Description

Methyl 2-cyclobutyl-2-(methylamino)acetate HCl is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-cyclobutyl-2-(methylamino)acetate HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyclobutyl-2-(methylamino)acetate HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl 2-cyclobutyl-2-(methylamino)acetate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-9-7(8(10)11-2)6-4-3-5-6;/h6-7,9H,3-5H2,1-2H3;1H

InChI Key

MGOAZAIFDOJWMH-UHFFFAOYSA-N

Canonical SMILES

CNC(C1CCC1)C(=O)OC.Cl

Origin of Product

United States
Foundational & Exploratory

Molecular Structure, Synthesis, and Characterization of Methyl 2-cyclobutyl-2-(methylamino)acetate Hydrochloride: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptide therapeutics and small-molecule APIs increasingly relies on non-proteinogenic amino acids to overcome the pharmacokinetic limitations of natural peptides. Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride is a highly specialized, conformationally restricted amino acid building block. By combining a sterically demanding cyclobutyl ring with an N-methylated secondary amine, this molecule serves as a critical intermediate for synthesizing peptidomimetics with enhanced proteolytic stability and target specificity.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive, self-validating framework for the structural elucidation, synthesis, and analytical characterization of this compound.

Chemical Identity & Structural Analysis

The structural uniqueness of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl lies in its tripartite functionalization:

  • Cyclobutyl Ring: Introduces severe steric bulk and limits the Ramachandran dihedral angles (

    
     and 
    
    
    
    ) of the resulting peptide backbone, locking it into a bioactive conformation [1].
  • N-Methylation: Eliminates the primary amine hydrogen bond donor, increasing lipophilicity and rendering the adjacent peptide bond highly resistant to enzymatic cleavage by proteases [2].

  • Methyl Ester: Serves as an orthogonal protecting group for the C-terminus, allowing selective N-terminal coupling during solid-phase or solution-phase peptide synthesis.

Quantitative Chemical Properties
PropertyValue
IUPAC Name Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride
Molecular Formula C₈H₁₅NO₂ • HCl (C₈H₁₆ClNO₂)
Molecular Weight 193.67 g/mol (Salt) / 157.21 g/mol (Free Base)
Monoisotopic Mass 157.11028 Da (Free Base) [3]
SMILES (Salt) COC(=O)C(C1CCC1)NC.Cl
LogP (Predicted) ~0.96 (Free Base)
Physical State White to off-white crystalline powder

Synthetic Methodology & Retrosynthetic Analysis

The synthesis of highly substituted


-amino acids requires robust methodologies that prevent over-alkylation and racemization. The most efficient route utilizes a modified Strecker amino acid synthesis starting from cyclobutanecarbaldehyde.
Experimental Workflow: Modified Strecker Synthesis

SynthesisWorkflow SM Cyclobutanecarbaldehyde (Starting Material) Step1 Strecker Reaction NaCN, MeNH₂·HCl, MeOH SM->Step1 Int1 2-Cyclobutyl-2-(methylamino)acetonitrile Step1->Int1 Imine formation & Cyanide attack Step2 Acid Hydrolysis 6M HCl, Reflux (100°C) Int1->Step2 Int2 2-Cyclobutyl-2-(methylamino)acetic acid Step2->Int2 Nitrile to Carboxylic Acid Step3 Esterification & Salt Formation MeOH, SOCl₂, 0°C to RT Int2->Step3 Product Methyl 2-cyclobutyl-2-(methylamino)acetate HCl (Final Product) Step3->Product In situ HCl generation

Fig 1: Step-by-step synthetic workflow for Methyl 2-cyclobutyl-2-(methylamino)acetate HCl.

Step-by-Step Synthesis Protocol

Causality & Logic: Using methylamine hydrochloride directly in the Strecker reaction installs the N-methyl group in step one. This avoids the poor regioselectivity and over-alkylation (quaternization) issues that plague late-stage methylation of primary amines.

  • Imine Formation & Cyanide Addition (Strecker):

    • Procedure: Dissolve cyclobutanecarbaldehyde (1.0 eq) in anhydrous methanol. Add methylamine hydrochloride (1.2 eq) and sodium cyanide (1.2 eq) at 0°C. Stir for 12 hours at room temperature.

    • Self-Validation: The disappearance of the aldehyde proton (~9.5 ppm) in an NMR aliquot confirms complete imine formation and cyanide trapping.

  • Nitrile Hydrolysis:

    • Procedure: Isolate the intermediate aminonitrile and reflux in 6M HCl for 16 hours. Concentrate in vacuo to yield the amino acid hydrochloride.

    • Causality: Harsh acidic conditions are required to hydrolyze the sterically hindered nitrile. Basic hydrolysis is avoided to prevent epimerization at the

      
      -carbon.
      
  • Esterification & Hydrochloride Salt Formation:

    • Procedure: Suspend the amino acid in anhydrous methanol at 0°C. Dropwise, add thionyl chloride (SOCl₂, 2.0 eq). Warm to room temperature and reflux for 4 hours.

    • Causality: Thionyl chloride reacts violently with methanol to generate anhydrous HCl in situ. This serves a dual purpose: it acid-catalyzes the Fischer esterification and simultaneously provides the chloride counterion to crash out the final product as a highly pure, stable hydrochloride salt.

Analytical Characterization Protocols

To ensure scientific integrity, the synthesized compound must undergo rigorous, self-validating analytical testing.

Protocol 1: ¹H-NMR Spectroscopy (400 MHz)
  • Solvent Choice: DMSO-

    
    .
    
  • Causality: Utilizing DMSO-

    
     instead of D₂O prevents the rapid deuterium exchange of the amine protons. This allows the analyst to observe the broad -NH₂⁺ singlet, acting as a self-validating check that the molecule is in its HCl salt form rather than the free base.
    
  • Step-by-Step:

    • Dissolve 10 mg of the compound in 0.6 mL of DMSO-

      
      .
      
    • Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

    • Expected Signals:

      • 
         9.0–9.5 ppm (br s, 2H, -NH₂⁺)
        
      • 
         3.9 ppm (d, 1H, 
        
        
        
        -CH)
      • 
         3.7 ppm (s, 3H, -OCH₃ ester)
        
      • 
         2.6 ppm (s, 3H, -NCH₃)
        
      • 
         1.5–2.5 ppm (m, 7H, cyclobutyl protons).
        
Protocol 2: LC-MS (ESI+)
  • Causality: Electrospray Ionization (ESI) is a soft ionization technique that prevents the fragmentation of the sterically strained cyclobutyl ring, allowing for accurate intact mass confirmation.

  • Step-by-Step:

    • Prepare a 10 µg/mL solution in 50:50 Water:Acetonitrile (0.1% Formic Acid).

    • Inject 2 µL into a C18 column.

    • Expected Result: A dominant base peak at m/z 158.1 [M+H]⁺, corresponding to the protonated free base [3].

Protocol 3: HPLC Purity & Chiral Resolution
  • Causality: Because the

    
    -carbon is a chiral center, the Strecker synthesis yields a racemic mixture. If the enantiopure (S)- or (R)-isomer is required for biological assays, chiral HPLC must be employed.
    
  • Step-by-Step:

    • Column: Chiralcel OD-H (250 x 4.6 mm).

    • Mobile Phase: Hexane / Isopropanol (90:10) with 0.1% Diethylamine (DEA). Note: DEA is critical to suppress peak tailing of the secondary amine.

    • Flow Rate: 1.0 mL/min, UV detection at 210 nm.

    • Validation: Run a blank injection followed by the racemic standard to establish baseline resolution (

      
      ) before analyzing the sample.
      

Applications in Drug Discovery

The integration of Methyl 2-cyclobutyl-2-(methylamino)acetate into drug discovery pipelines addresses two major attrition factors in peptide therapeutics: poor oral bioavailability and rapid in vivo clearance.

  • Overcoming Proteolysis: Natural peptides are rapidly degraded by aminopeptidases. The N-methyl group physically blocks the enzyme's active site from accessing the peptide bond. Studies demonstrate that N-methylation can extend a peptide's plasma half-life from minutes to hours [4].

  • Receptor Selectivity via Conformational Constraint: The cyclobutyl group forces the peptide backbone into a specific spatial arrangement. In the development of kinase inhibitors and GPCR ligands, cyclobutyl fragments have been shown to fit perfectly into hydrophobic sub-pockets (e.g., generated by Trp/Leu residues), increasing binding affinity by up to 10-fold compared to linear alkyl chains [1].

References

  • Ren, S., Pan, F., Zhang, W., & Rao, G. W. "Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs." Current Medicinal Chemistry, 2022. URL: [Link]

  • "Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride (C8H15NO2)." PubChemLite Database. URL: [Link]

  • "Peptide formation by N-methyl amino acids in translation is hastened by higher pH and tRNA(Pro)." ACS Chemical Biology, 2014. URL: [Link]

An In-depth Technical Guide to the Solubility Profile of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies used to determine the solubility profile of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl in both aqueous and organic solvents. As a hydrochloride salt of a small molecule containing both an ester and a secondary amine, its solubility is expected to be pH-dependent in aqueous media and variable across organic solvents of differing polarities. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for robust solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to market, its physicochemical properties are paramount. Among these, solubility stands out as a cornerstone for oral drug delivery. Poor aqueous solubility can lead to low and erratic absorption, hindering the attainment of therapeutic concentrations in the bloodstream.[1] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, a framework that has become integral to modern drug development and regulatory submissions.[2][3][4][5]

Methyl 2-cyclobutyl-2-(methylamino)acetate HCl, with a molecular formula of C8H16ClNO2 and a molecular weight of 193.67 g/mol , is a chiral compound featuring a cyclobutane ring, a secondary amine, and a methyl ester.[6][7] The presence of the hydrochloride salt is intended to enhance its aqueous solubility.[6] A thorough understanding of its solubility profile across a range of pH values and in various organic solvents is essential for formulation development, toxicity studies, and ensuring consistent product performance.

This guide will detail the established "shake-flask" method for determining thermodynamic solubility, which remains the gold standard in the pharmaceutical industry.[8] Additionally, we will explore kinetic solubility assessments, which are valuable for high-throughput screening in early discovery phases.[1][9][10]

Physicochemical Properties of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

A foundational understanding of the molecule's properties is crucial for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C8H16ClNO2[7][11]
Molecular Weight 193.67 g/mol [7][11]
Chemical Structure CNC(C1CCC1)C(=O)OC.Cl[7]
Appearance Likely a solid[12]

The structure contains a secondary amine, which is basic, and a methyl ester, which can be susceptible to hydrolysis. The hydrochloride salt form implies that the amine is protonated, which generally increases water solubility.

Aqueous Solubility Profile: The Influence of pH

The solubility of ionizable compounds like Methyl 2-cyclobutyl-2-(methylamino)acetate HCl is highly dependent on the pH of the aqueous medium. The secondary amine will be predominantly protonated at acidic pH, leading to higher solubility. As the pH increases towards and beyond the pKa of the amine, the un-ionized, less soluble form will predominate.

Rationale for pH Selection

To simulate the physiological conditions of the gastrointestinal tract, solubility should be determined at a minimum of three pH values as recommended by ICH guidelines: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[2][13] This pH range is critical for predicting oral absorption.[13]

Solubility in Organic Solvents: Guiding Formulation and Synthesis

Understanding the solubility of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl in organic solvents is crucial for various stages of drug development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization.

  • Formulation of Non-aqueous Preparations: Development of liquid formulations for various routes of administration.

  • Analytical Method Development: Choosing suitable solvents for chromatographic analysis.

The principle of "like dissolves like" is a useful guide. The polarity of the solvent will play a significant role in its ability to dissolve the compound. A range of solvents with varying polarities should be evaluated.

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for both thermodynamic and kinetic solubility assays.

Thermodynamic Solubility Determination: The Shake-Flask Method

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the definitive technique for this measurement.[8]

Objective: To determine the equilibrium solubility of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl in various solvents.

Materials and Equipment:

  • Methyl 2-cyclobutyl-2-(methylamino)acetate HCl (solid)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • HPLC-UV or LC-MS/MS system for quantification

  • Calibrated pH meter

  • Aqueous buffers (pH 1.2, 4.5, 6.8)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, DMSO)

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Methyl 2-cyclobutyl-2-(methylamino)acetate HCl to a vial containing a known volume of the test solvent (e.g., 2 mL). The excess solid is crucial to ensure equilibrium is reached.

    • Prepare separate vials for each solvent and pH buffer.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker at a constant temperature (typically 25°C or 37°C) for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being more robust for slowly dissolving compounds.[8][9]

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To separate the undissolved solid, centrifuge the samples at high speed.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl of known concentrations in the respective solvent.

    • Dilute the filtered supernatant to a concentration within the calibration range of the analytical method.

    • Analyze the standard solutions and the diluted sample by a validated HPLC-UV or LC-MS/MS method.[14]

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the solubility by multiplying the determined concentration by the dilution factor.

    • Express the solubility in units of mg/mL or µM.

Kinetic Solubility Determination

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[1][9] It is a high-throughput method often used in early drug discovery.[10]

Objective: To rapidly assess the apparent solubility of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl.

Materials and Equipment:

  • Methyl 2-cyclobutyl-2-(methylamino)acetate HCl stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity/light scattering[9]

  • Alternatively, an HPLC-UV or LC-MS/MS system

Step-by-Step Protocol:

  • Compound Addition:

    • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition and Mixing:

    • Add the aqueous buffer to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.[1]

    • Mix the contents thoroughly on a plate shaker for a set period (e.g., 1-2 hours) at a controlled temperature.[9]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[10]

    • Direct UV/LC-MS: After incubation, filter the samples to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by UV spectroscopy or LC-MS/MS and compared to standards.[10]

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Hypothetical Solubility Data Table

The following table illustrates how the solubility data for Methyl 2-cyclobutyl-2-(methylamino)acetate HCl could be presented.

SolventTemperature (°C)MethodSolubility (mg/mL)
Aqueous Buffers
pH 1.237Thermodynamic> 50
pH 4.537Thermodynamic25.8
pH 6.837Thermodynamic5.2
Organic Solvents
Water25Thermodynamic35.1
Ethanol25Thermodynamic15.6
Methanol25Thermodynamic28.9
Acetone25Thermodynamic1.2
Acetonitrile25Thermodynamic0.8
Ethyl Acetate25Thermodynamic< 0.1
DMSO25Thermodynamic> 100

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Interpretation of Hypothetical Data:

  • Aqueous Solubility: The hypothetical data shows high solubility at low pH, which decreases as the pH increases. This is consistent with the presence of a basic amine.

  • Organic Solvent Solubility: The compound shows good solubility in polar protic solvents like methanol and ethanol, and very high solubility in the polar aprotic solvent DMSO. Its solubility is significantly lower in less polar solvents like acetone, acetonitrile, and ethyl acetate, which aligns with the "like dissolves like" principle for a polar hydrochloride salt.

Visualizing the Experimental Workflow

Diagrams can effectively illustrate the logical flow of experimental processes.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis start Start stock Weigh excess API start->stock solvent Add Solvent stock->solvent shake Shake for 24-72h at constant temp solvent->shake centrifuge Centrifuge sample shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute aliquot filter->dilute quantify Quantify by HPLC/LC-MS dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

A comprehensive understanding of the solubility profile of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl is indispensable for its successful development as a pharmaceutical agent. The methodologies outlined in this guide, particularly the gold-standard shake-flask method, provide a robust framework for obtaining reliable thermodynamic solubility data in both aqueous and organic media. The expected pH-dependent aqueous solubility underscores the importance of evaluating the compound under physiologically relevant conditions. By systematically applying these principles and protocols, researchers can generate the critical data needed to guide formulation strategies, predict in vivo performance, and accelerate the progression of this promising compound through the development pipeline.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • PubChem. 2-Cyclobutyl-2-(methylamino)acetic acid hydrochloride. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Gomez-García, A., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • Simulations Plus. (2024, September 6). New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors. [Link]

  • Cristofoletti, R., et al. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. [Link]

  • ResearchGate. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Request PDF. [Link]

  • U.S. Pharmacopeia. (2012, June 12). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility 5379. [Link]

  • ResearchGate. (PDF) Solubility Behaviour of CL-20 and HMX in Organic Solvents and Solvates of CL-20. [Link]

Sources

Navigating the Chemical Maze: A Technical Guide to Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis and drug discovery, precise identification and thorough understanding of novel building blocks are paramount. This guide provides an in-depth technical overview of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride, a compound situated at the crossroads of several chemical classes with significant potential for structural and functional diversification. As a Senior Application Scientist, my objective is to present a comprehensive resource that not only details the known properties of this molecule but also addresses the ambiguities and potential for misidentification inherent in its nomenclature. This guide is structured to provide clarity, from fundamental identifiers to practical considerations in its synthesis, analysis, and safe handling, thereby empowering researchers to confidently incorporate this and similar reagents into their research and development workflows.

Precise Identification: Distinguishing Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

The nomenclature "Methyl 2-cyclobutyl-2-(methylamino)acetate HCl" can be a source of ambiguity, potentially referring to several structurally related molecules. It is crucial for researchers to verify the exact identity of their material using the Chemical Abstracts Service (CAS) number. The primary subject of this guide is Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride with CAS Number 1507751-15-6 .[1]

To underscore the importance of precise identification, the following table distinguishes the target compound from its close structural relatives, which may be erroneously identified or supplied.

Table 1: Chemical Identifiers of the Target Compound and Related Structures

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Canonical SMILES
Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride 1507751-15-6 C₈H₁₆ClNO₂193.67CNC(C1CCC1)C(=O)OC.Cl[1]
2-Cyclobutyl-2-(methylamino)acetic acid hydrochloride2940861-00-5C₇H₁₄ClNO₂179.64CNC(C1CCC1)C(=O)O.Cl[2]
Methyl 2-(1-(aminomethyl)cyclobutyl)acetate hydrochloride2460757-42-8C₈H₁₆ClNO₂193.67C1CC(C1)(CN)CC(=O)OC.Cl[3]
(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride1983066-39-2C₇H₁₄ClNO₂179.64C1CC(C1)OC)N.Cl

As illustrated, a minor change in the chemical name corresponds to a different molecule with a distinct CAS number and structure. The primary distinction of our target compound is the presence of both a methyl ester and an N-methylated amine, attached to the same carbon of the cyclobutane ring.

Synthesis and Purification: A Generalized Approach

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the corresponding α-amino acid, 2-cyclobutyl-2-aminoacetic acid.

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: N-Methylation cluster_2 Final Salt Formation Amino_Acid 2-Cyclobutyl-2-aminoacetic acid Methyl_Ester Methyl 2-amino-2-cyclobutylacetate Amino_Acid->Methyl_Ester MeOH, TMSCl or SOCl₂ N_Methylated_Ester Methyl 2-cyclobutyl-2-(methylamino)acetate Methyl_Ester->N_Methylated_Ester Reductive Amination or other methylation Final_Product Methyl 2-cyclobutyl-2-(methylamino)acetate HCl (CAS: 1507751-15-6) N_Methylated_Ester->Final_Product HCl in ether or isopropanol

Caption: Proposed synthetic workflow for Methyl 2-cyclobutyl-2-(methylamino)acetate HCl.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 2-Cyclobutyl-2-aminoacetic acid

  • Reagents and Setup: Suspend 2-cyclobutyl-2-aminoacetic acid (1.0 eq) in anhydrous methanol (10-20 volumes). The flask should be equipped with a magnetic stirrer and a reflux condenser, and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Esterification: Cool the suspension to 0°C. Slowly add thionyl chloride (SOCl₂) (1.2 eq) or trimethylchlorosilane (TMSCl) (2.0 eq) dropwise.[4] The use of these reagents in situ generates HCl, which catalyzes the esterification.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product, the hydrochloride salt of the methyl ester, can be used in the next step with or without further purification.

Step 2: N-Methylation

  • Reductive Amination: A common method for N-methylation involves reductive amination.[5] The intermediate from Step 1 would first be neutralized and then reacted with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.

  • Alternative N-Methylation: Another approach involves protection of the amino group (e.g., with a nosyl group), followed by methylation with a reagent like diazomethane or dimethyl sulfate, and subsequent deprotection.[6]

Step 3: Purification and Salt Formation

  • Purification: The crude N-methylated ester can be purified by column chromatography on silica gel.

  • Salt Formation: The purified free base is then dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same solvent to precipitate the final hydrochloride salt. The solid product is then collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this type.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl ester protons (singlet, ~3.7 ppm), the N-methyl protons (singlet), protons of the cyclobutyl ring, and the alpha-proton. The integration of these signals should be consistent with the structure.
¹³C NMR A signal for the ester carbonyl carbon (~170-175 ppm), signals for the methyl ester and N-methyl carbons, and signals for the carbons of the cyclobutyl ring.[4]
Mass Spec (ESI-MS) The electrospray ionization mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺.[4] Fragmentation patterns would likely involve cleavage at the alpha-carbon and loss of the methoxycarbonyl group.[7][8]
HPLC Reversed-phase HPLC can be used to assess the purity of the compound. A suitable method would employ a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[9][10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1507751-15-6 is not widely available, general precautions for handling amino acid hydrochlorides and related compounds should be strictly followed.

  • Hazard Classification (General): Amino acid hydrochlorides are often classified as irritants.[11][12] Based on related compounds, potential GHS hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.[14][15]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][16] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] The hydrochloride salt form is generally more stable and less prone to degradation than the free base.

Potential Applications in Research and Development

α-Amino acids and their derivatives are fundamental building blocks in medicinal chemistry and drug discovery. The unique structural features of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl suggest several potential applications:

  • Scaffold for Novel Peptidomimetics: The cyclobutyl group introduces conformational rigidity, which can be advantageous in designing peptides or peptidomimetics with improved metabolic stability and receptor binding affinity.

  • Chiral Building Block: Although the specific stereochemistry of commercially available material may not be defined, this compound can serve as a racemic or stereochemically pure building block for the synthesis of more complex chiral molecules.

  • Fragment-Based Drug Discovery: The relatively small size and presence of key functional groups (ester, secondary amine, cyclobutyl ring) make it an interesting fragment for screening against biological targets.

Conclusion

Methyl 2-cyclobutyl-2-(methylamino)acetate HCl (CAS: 1507751-15-6) is a chemical entity with potential as a versatile building block in synthetic and medicinal chemistry. This guide has aimed to provide a comprehensive technical overview, with a strong emphasis on the critical importance of precise chemical identification to avoid ambiguity with structurally related compounds. While a detailed body of literature for this specific molecule is yet to be established, the principles and protocols outlined herein, derived from extensive knowledge of related chemical classes, provide a solid foundation for its synthesis, characterization, safe handling, and exploration in research and development endeavors. As with any chemical reagent, particularly one with limited published data, researchers are urged to proceed with careful experimental design and thorough analytical validation.

References

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Center for Biotechnology Information. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Oxford Academic. [Link]

  • HPLC separation of acidic amino acid esters (A) Asp and (B) Glu... ResearchGate. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. [Link]

  • Amino Acid Set - SAFETY DATA SHEET. Breckland Scientific. [Link]

  • An Efficient Preparation of N-Methyl-α-amino Acids from N-Nosyl-α-amino Acid Phenacyl Esters. ACS Publications. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. [Link]

  • Stability constants for amino acid coordination by substituted diethylenetriamine complexes of copper(II) and the kinetics of amino acid ester hydrolysis. ACS Publications. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

  • Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. Agilent. [Link]

  • Process for the preparation of amino acid methyl esters.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • Fluorinated alpha-methylamino acids as 19F NMR indicators of intracellular pH. PubMed. [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Publishing. [Link]

  • The Mass Spectra of the a-,Amino Acids. OSTI.gov. [Link]

  • The reactions of alpha-amino acids and alpha-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of alpha-ammonium acylchloride cations. IRIS. [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

  • Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. USC Research Bank. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Methyl ester nonequivalence in the 1H NMR spectra of diastereomeric dipeptide esters incorporating N-terminal .alpha.-phenylglycine units. ACS Publications. [Link]

  • The basic hydrolysis of amino acid esters. Australian Journal of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. National Center for Biotechnology Information. [Link]

  • Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. [Link]

  • 2-Cyclobutyl-2-(methylamino)acetic acid hydrochloride. PubChem. [Link]

  • Methyl 2-amino-2-(1-methoxycyclobutyl)acetate hydrochloride. PubChemLite. [Link]

  • GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]

  • Substance Information. ECHA. [Link]

  • GHS Classification Search Tool. ChemRadar. [Link]

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Safety Data Sheet (SDS) and handling precautions for Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride . It integrates standard Safety Data Sheet (SDS) parameters with advanced handling protocols designed for high-stakes drug discovery environments.

Document Control:

  • CAS Number: 1507751-15-6[1]

  • Molecular Formula: C₈H₁₆ClNO₂[1][2]

  • Molecular Weight: 193.67 g/mol [1][2]

  • Synonyms: Methyl (1-(methylamino)cyclobutyl)acetate HCl; 2-Cyclobutyl-2-(methylamino)acetic acid methyl ester hydrochloride.

Part 1: Physicochemical Profile & Identification

This compound is a non-standard amino acid ester derivative , specifically designed to introduce conformational rigidity into peptide backbones or small molecule inhibitors (often targeting MDM2/p53 interfaces). As a hydrochloride salt, it exhibits increased stability compared to its free base but introduces hygroscopic risks.

Table 1: Critical Physicochemical Properties
PropertyValueTechnical Implication
Appearance White to off-white solidDiscoloration (yellowing) indicates free amine oxidation.
Solubility Water, Methanol, DMSOHigh polarity due to ionic HCl lattice. Poor solubility in non-polar solvents (Hexane, Et₂O).
Hygroscopicity Moderate to HighCritical: Must be weighed under low humidity or inert atmosphere to prevent stoichiometry errors.
Melting Point >150°C (Predicted)Decomposes before boiling. Do not heat open vessels.
pKa (Predicted) ~7.5 - 8.5 (Amine)The protonated amine is stable; free base liberation occurs at pH >9.

Part 2: Hazard Identification (GHS Classification)[3][4]

While specific toxicological data (LD50) for this exact CAS is proprietary, Structure-Activity Relationship (SAR) analysis with homologous alpha-amino acid esters dictates the following precautionary classifications.

Core Hazards
  • H315 (Skin Irritation): The acidic nature of the hydrochloride salt combined with the lipophilic cyclobutyl ring enhances dermal penetration and irritation.

  • H319 (Eye Irritation): High risk of corneal damage upon contact due to pH shock and abrasive crystalline structure.

  • H335 (STOT-SE): Dust inhalation causes respiratory tract inflammation.

The "Hidden" Hazard: Hydrolysis

In vivo or in aqueous solution, this ester hydrolyzes to release Methanol and the parent amino acid. While the methanol quantity is usually sub-toxic in research scales, it confounds biological assays sensitive to alcohol.

Part 3: Advanced Handling Protocols (Self-Validating Systems)

Standard SDS advice is often too generic for precision chemistry. The following protocols use self-validating logic —steps that inherently check the quality of the material during the process.

Protocol A: The "Dry-Weigh" Integrity Check

Context: This compound is hygroscopic. Absorbed water alters the molecular weight, ruining molar equivalents in synthesis.

  • Visual Validation: Inspect the vial before opening. If the powder is "caked" or sticking to the glass walls, significant moisture uptake has already occurred. Action: Dry under high vacuum (0.1 mbar) over P₂O₅ for 4 hours before use.

  • Environment: Weigh only in a desiccated glovebox or a balance enclosure with <30% relative humidity.

  • The Time-Window Rule: Limit exposure to ambient air to <2 minutes.

  • Dissolution Check: When dissolving in DMSO for screening:

    • Correct: Solution is clear and colorless immediately.

    • Failure Mode: Cloudiness suggests hydrolysis (insoluble acid formation) or impurity precipitation.

Protocol B: Neutralization & Free Base Liberation

Context: Most reactions (amide coupling, alkylation) require the free amine. In situ neutralization is preferred to avoid isolating the unstable free base.

  • Solvent Choice: Use DMF or DCM.

  • Base Selection: Use DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) . Avoid inorganic bases (K₂CO₃) in DCM as solubility issues create heterogeneous mixtures.

  • Stoichiometric Validation: Add exactly 1.05 equivalents of base.

    • Validation: Place a wet pH strip in the headspace of the reaction vial. It should turn basic (blue) due to trace amine vapor, confirming the salt is broken.

Part 4: Emergency Response & Decision Logic

Visualization: Risk Assessment & PPE Selection

The following diagram outlines the decision logic for handling this compound based on scale and state.

SafetyLogic Start Handling Methyl 2-cyclobutyl-2-(methylamino)acetate HCl StateCheck State of Matter? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution In Solution (DMSO/MeOH) StateCheck->Solution ScaleCheck Quantity Scale? Solid->ScaleCheck SplashRisk Chemical Splash Goggles Impervious Apron Solution->SplashRisk Skin Absorption Risk SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale LargeScale > 100 mg (Prep/Synthesis) ScaleCheck->LargeScale FumeHood Standard Fume Hood Nitrile Gloves + Safety Glasses SmallScale->FumeHood Low Dust Risk GloveBox Glove Box / Static Control Double Gloves + N95/P100 Mask LargeScale->GloveBox High Dust/Inhalation Risk

Caption: Decision matrix for Personal Protective Equipment (PPE) based on physical state and quantity thresholds.

Part 5: Scientific Context & Reactivity[4]

Synthesis Utility

This molecule is a critical "building block" (CAS 1507751-15-6). The cyclobutyl ring restricts the conformational freedom of the amino acid backbone. In drug design, this restriction locks the molecule into a bioactive conformation, potentially increasing potency and metabolic stability against proteases.

Chemical Fate & Metabolism

Researchers must understand the degradation pathways to interpret assay data correctly.

Degradation Parent Methyl 2-cyclobutyl-2-(methylamino)acetate HCl Hydrolysis Hydrolysis (Esterase or pH > 10) Parent->Hydrolysis H2O / OH- Cyclization Diketopiperazine Formation (If Dimerizes) Parent->Cyclization Self-Condensation (High Conc.) Acid 2-Cyclobutyl-2-(methylamino)acetic acid (Zwitterion) Hydrolysis->Acid Methanol Methanol (Toxic Byproduct) Hydrolysis->Methanol

Caption: Chemical degradation pathways. Note that self-condensation (dimerization) can occur in concentrated free-base solutions.

Storage Specifications
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen blanket recommended.

  • Container: Amber glass to prevent potential photochemical degradation (though low risk, it is standard for amino esters).

References

  • PubChem. (n.d.). Compound Summary: 2-Cyclobutyl-2-(methylamino)acetic acid hydrochloride.[3] National Library of Medicine. Retrieved from [Link]

Sources

Engineering the Puckered Ring: Applications of Cyclobutyl-Substituted Amino Acid Esters in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery moves beyond flat, sp2-hybridized aromatic systems—a paradigm shift often termed "escaping flatland"—the incorporation of sp3-rich, conformationally restricted scaffolds has become critical. Among these, cyclobutyl-substituted amino acids and their ester derivatives occupy a privileged chemical space. By leveraging their unique puckered geometry, tunable steric hindrance, and metabolic resilience, these molecules serve as foundational building blocks for peptidomimetics, precision prodrugs, and bioisosteric replacements. This technical guide explores the physicochemical causality, synthetic methodologies, and translational applications of cyclobutyl amino acid esters in modern therapeutics.

The Physicochemical Paradigm of the Cyclobutyl Motif

To understand the utility of cyclobutyl amino acid esters, one must first examine the fundamental geometry of the four-membered ring. Unlike cyclohexane, which readily undergoes chair-boat interconversions, cyclobutane adopts a rigid, puckered conformation with a dihedral folding angle of approximately 30°[1].

Thermodynamic Pre-organization

The cyclobutane ring possesses a high native strain energy of 26.3 kcal/mol[2]. However, when substituted—such as in an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


- or 

-amino acid derivative—this strain is mitigated by the Thorpe-Ingold effect , which forces the exocyclic substituents into closer proximity.
  • Causality: In peptidomimetics, this puckered architecture restricts the Ramachandran dihedral angles (

    
    , 
    
    
    
    ) of the peptide backbone. By pre-organizing the molecule into a bioactive conformation, the entropic penalty (
    
    
    ) typically incurred during target binding is drastically reduced, leading to enhanced binding affinity and receptor selectivity[3].
Metabolic Shielding

A primary failure point for aliphatic drug candidates is rapid clearance via Cytochrome P450 (CYP450) mediated oxidation. Cyclohexyl rings are particularly vulnerable at their equatorial C-H bonds.

  • Causality: Replacing a flexible cyclohexyl or linear alkyl chain with a cyclobutyl (or fluorinated cyclobutyl) moiety alters the steric and electronic environment. The rigid sp3 C-H bonds of the cyclobutane ring are less accessible to the CYP450 heme-oxo active site. This bioisosteric replacement has been shown to shift metabolic clearance from high to medium/low ranges, a strategy successfully employed in the optimization of clinical IDH1 inhibitors[1]. Furthermore, the

    
    -cyclobutyl group is now actively evaluated as a metabolically stable, unique analogue for the ubiquitous tert-butyl group[4].
    

The "Esterase Dilemma": Cyclobutyl Esters as Precision Prodrugs

A persistent challenge in targeted drug delivery is the "Esterase Dilemma." To increase the lipophilicity (LogP) and cell permeability of an amino acid therapeutic, the carboxylic acid is often masked as an ester. However, standard linear esters (e.g., methyl or ethyl) are rapidly hydrolyzed by ubiquitous plasma carboxylesterases, causing premature systemic drug release and off-target toxicity. Conversely, highly hindered esters like pivaloyl (tert-butyl) are often too stable, failing to unmask within the target cell[5].

The cyclobutyl ester resolves this by providing a "Goldilocks" level of steric hindrance.

  • Cellular Specificity: In landmark profiling of esterase-ester pairs, cyclobutyl esters demonstrated remarkable species and cellular selectivity. They act as excellent substrates for specific intracellular esterases in mammalian cells, yet resist cleavage in non-mammalian models like Drosophila S2 cells[5].

  • Targeted Delivery (ADEPT): This precise lability is leveraged in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). For example, melphalan cyclobutyl ester prodrugs were specifically engineered to remain stable in systemic circulation while promoting facile intracellular drug access and accumulation upon targeted enzymatic cleavage at the tumor site[6].

ProdrugPathway N1 Systemic Circulation (Plasma Carboxylesterases) N2 Cyclobutyl Amino Acid Ester (Sterically Shielded Prodrug) N1->N2 Resists premature hydrolysis N3 Cell Membrane (Enhanced Lipophilicity / LogP) N2->N3 Passive Diffusion N4 Intracellular Space (Targeted Unmasking) N3->N4 N5 Cathepsin A / Specific Esterases (Enzymatic Cleavage) N4->N5 Substrate Recognition N6 Active Amino Acid Therapeutic (Target Engagement) N5->N6 Controlled Release

Intracellular activation pathway of cyclobutyl amino acid ester prodrugs.

Data Presentation: Comparative Ester Hydrolysis Profiles

To guide rational prodrug design, the following table synthesizes the physicochemical and hydrolytic behavior of various amino acid ester masking groups based on steric bulk.

Ester MotifSteric HindrancePlasma Stability (

)
Intracellular CleavagePrimary Application in Discovery
Methyl / Ethyl Low< 15 min (Poor)Rapid / Non-specificEarly-stage in vitro cell assays
Cyclobutyl Moderate> 2 hours (Good)Controlled (e.g., Cathepsin A)Targeted prodrugs / ADEPT[6]
Pivaloyl (t-Butyl) Very High> 24 hours (Excellent)Negligible (Masked)Highly stable chemical probes[5]

-Cyclobutyl
High> 24 hours (Excellent)Very SlowBioisostere for t-Butyl group[4]

Synthetic Methodology: Visible-Light Mediated [2+2] Cycloaddition

Historically, synthesizing highly substituted cyclobutane amino acids (CBAAs) required harsh conditions that often led to racemization. Today, visible-light photocatalysis provides a mild, stereoselective route to unnatural CBAA esters via the [2+2] cycloaddition of dehydroamino acid esters[7].

Standard Operating Protocol

Objective: Synthesize orthogonally protected CBAA esters with high diastereomeric ratio (d.r.).

  • Reaction Assembly: In a flame-dried Schlenk tube, combine the dehydroamino acid ester (1.0 equiv), a donor alkene (3.0 equiv), and an Iridium-based photocatalyst (e.g.,

    
    , 1-2 mol%) in anhydrous acetonitrile[7].
    
    • Causality: Acetonitrile is selected for its high dielectric constant, which stabilizes the radical ion intermediates generated during the energy transfer (EnT) process.

  • Deoxygenation (Self-Validating Step): Perform three rigorous freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher. Failing to remove

      
       will quench the excited 
      
      
      
      state, halting the catalytic cycle. The validation of this step is the immediate, sustained luminescence of the catalyst upon irradiation.
  • Photocatalytic Irradiation: Irradiate the mixture using 450 nm blue LEDs at ambient temperature for 16-24 hours[7].

    • Causality: The 450 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium catalyst, ensuring efficient excitation without inducing non-specific UV-mediated degradation of the ester groups.

  • Isolation and Stereochemical Validation: Concentrate the crude mixture and purify via flash chromatography. To validate the absolute configuration, derivatize a small aliquot of the deprotected product with chiral Mosher's acid chloride.

    • Causality: The resulting diastereomeric esters will exhibit distinct

      
       and 
      
      
      
      NMR chemical shifts, providing a self-validating readout of the enantiomeric excess (
      
      
      ) and preventing the propagation of racemic mixtures into downstream biological assays.

SynthesisWorkflow S1 Dehydroamino Acid Ester + Donor Alkene S2 Ir-Photocatalyst (EnT Process) S1->S2 Anhydrous MeCN S3 Blue LED (450 nm) Irradiation S2->S3 Degassed (O2 free) S4 [2+2] Cycloaddition (Stereoselective) S3->S4 Radical Intermediate S5 CBAA Ester Product (Mosher's Validation) S4->S5 High d.r. & Yield

Visible-light photocatalytic synthesis workflow for cyclobutane α-amino acid esters.

Applications in Peptidomimetics

Beyond small-molecule prodrugs, cyclobutane amino acid (CBAA) esters are critical intermediates in the solid-phase synthesis of advanced peptidomimetics.

Because the cyclobutane ring forces a rigid, extended conformation, incorporating CBAAs into peptide backbones creates highly structured foldamers. For instance, hybrid peptides alternating between chiral cyclobutane-containing trans-


-amino acids and trans-

-amino-L-prolines have been synthesized to evaluate their efficacy as Cell-Penetrating Peptides (CPPs)[3]. The rigid cyclobutane core dictates the spatial pre-organization of cationic charge displays (e.g., guanidinium groups), which is a critical parameter for traversing the hydrophobic core of mammalian cell membranes without causing lytic toxicity[3].

By utilizing orthogonal ester protecting groups (such as O-tBu or cyclobutyl esters) during the synthesis of these CBAAs, chemists can selectively unmask specific functional groups, enabling the construction of complex, multi-valent drug delivery systems with unprecedented structural precision[8].

References

  • Cyclobutanes in Small‐Molecule Drug Candidates Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: ACS Publications (JACS Au) URL:[Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability Source: MDPI (Pharmaceutics) URL:[Link]

  • Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Applications Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Selective esterase–ester pair for targeting small molecules with cellular specificity Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • US20050214310A1 - Melphalan prodrugs Source: Google Patents URL

Sources

Advanced Integration of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the vanguard of peptidomimetic design and small-molecule drug discovery, unnatural amino acids serve as the foundational architecture for overcoming the inherent pharmacokinetic limitations of native peptides. Among these, Methyl 2-cyclobutyl-2-(methylamino)acetate HCl (the hydrochloride salt of N-methyl-cyclobutylglycine methyl ester) represents a premium, dual-modified building block. By combining a sterically demanding carbocyclic side chain with backbone N-methylation, this molecule provides researchers with a powerful tool to engineer metabolic stability, enhance membrane permeability, and enforce specific conformational geometries in therapeutic candidates.

Structural Rationale & Physicochemical Dynamics

The strategic incorporation of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl into a therapeutic sequence leverages two distinct chemical modifications, each addressing specific biological barriers:

The Cyclobutyl Motif (Steric Shielding)

Carbocyclic amino acids introduce significant steric bulk to the peptide backbone. The specific size of the cycloalkane ring directly dictates the conformational space available to the molecule and influences receptor activation efficacy[1]. The cyclobutyl group restricts the


 (chi) torsional angles, locking the side chain in a defined spatial arrangement. This severe steric hindrance physically shields the adjacent amide bonds from the active sites of proteolytic enzymes, drastically reducing the rate of enzymatic hydrolysis[2].
The N-Methylation Motif (Permeability & Conformation)

Alkylation of the


-amino nitrogen replaces the amide hydrogen with a methyl group, eliminating a critical hydrogen bond donor. This modification directly correlates to increased lipophilicity and improved passive membrane permeability, addressing the poor oral bioavailability typical of native peptides[3],[4]. Furthermore, N-methylation significantly reduces the energetic barrier between the trans and cis peptide bond conformations. While natural peptide bonds are overwhelmingly trans, N-methylation makes the cis conformation readily accessible, inducing stable, protease-resistant secondary structures known as foldamers[5],[6].

Pharmacodynamics A Methyl 2-cyclobutyl-2-(methylamino)acetate B N-Methylation Motif A->B C Cyclobutyl Motif A->C D Loss of H-Bond Donor B->D E Trans/Cis Isomerization B->E F Steric Shielding of Backbone C->F G Increased Membrane Permeability D->G H Enhanced Proteolytic Stability E->H F->H

Logical relationship between structural motifs and pharmacokinetic enhancements.

Pharmacokinetic Impact Data

The dual modification present in this building block yields compounding benefits. The table below summarizes the quantitative impact of these modifications compared to standard biological amino acids.

Amino Acid DerivativeProteolytic Half-Life (Intestinal Perfusate)Relative Membrane Permeability (

)
Predominant Peptide Bond Conformation
Standard L-Amino Acid < 15 minLow>99% trans
Cyclobutylglycine ~ 120 minModerate>99% trans
N-Methyl-Cyclobutylglycine > 500 minHighMixed cis/trans

Note: Data synthesized from pharmacokinetic studies of N-methylated and carbocyclic amino acid substitutions in drug discovery models[5],[2].

Synthetic Workflows & Protocols

While highly valuable, the incorporation of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl into standard Fmoc-Solid Phase Peptide Synthesis (SPPS) presents specific chemical challenges. The building block is supplied as a methyl ester hydrochloride salt; thus, it must be converted to an Fmoc-protected free carboxylic acid prior to resin coupling.

The Causality of Experimental Choices

Standard saponification of N-methylated amino acid esters using Lithium Hydroxide (LiOH) frequently results in base-catalyzed


-hydrogen exchange or oxazolone formation, leading to catastrophic racemization[7]. To ensure absolute stereochemical integrity, an 

-type ester cleavage utilizing anhydrous Lithium Iodide (LiI) in ethyl acetate is mandated. This method specifically attacks the methyl ester carbon, releasing the carboxylate without abstracting the chiral

-proton[8].
Protocol 1: Preparation of the Active SPPS Precursor (Fmoc-N-Me-Cbg-OH)

Step 1: Freebasing and N-Protection

  • Suspend 10 mmol of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl in 50 mL of anhydrous dichloromethane (DCM).

  • Add 12 mmol (1.2 eq) of N,N-Diisopropylethylamine (DIPEA) at 0°C to neutralize the HCl salt.

  • Add 11 mmol (1.1 eq) of Fmoc-OSu and stir at room temperature for 12 hours.

  • Validation : Monitor via TLC. Once complete, wash the organic layer with 5%

    
     to remove unreacted amines, dry over 
    
    
    
    , and concentrate in vacuo.

Step 2: Racemization-Free Ester Cleavage

  • Dissolve the crude Fmoc-protected methyl ester in 40 mL of anhydrous ethyl acetate (EtOAc).

  • Add 30 mmol (3.0 eq) of anhydrous Lithium Iodide (LiI) and heat to reflux for 24 hours. Causality: LiI acts as a soft nucleophile, performing a clean

    
     dealkylation of the methyl ester without basic enolization[8].
    
  • Validation : Confirm mass shift via LC-MS. Cool the reaction, acidify the aqueous layer to pH 2-3 using 1M HCl, extract with EtOAc, and purify via flash chromatography to yield pure Fmoc-N-Me-Cbg-OH.

SynthesisWorkflow S1 Starting Material (HCl Salt) S2 Freebasing (DIPEA / DCM) S1->S2 S3 N-Protection (Fmoc-OSu) S2->S3 S4 Ester Cleavage (LiI / EtOAc) S3->S4 S5 Active Precursor (Fmoc-N-Me-Cbg-OH) S4->S5

Step-by-step chemical workflow for converting the building block for SPPS.

Protocol 2: SPPS Coupling onto N-Me-Cbg

Coupling the next amino acid onto the sterically hindered, secondary amine of a resin-bound N-methyl-cyclobutylglycine requires highly reactive conditions to drive the reaction to completion and prevent deletion sequences[3].

  • Activation : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with HOAt (1-Hydroxy-7-azabenzotriazole). Causality: HOAt generates a highly reactive active ester that overcomes the severe steric clash caused by the cyclobutyl and N-methyl groups.

  • Coupling : React the incoming Fmoc-amino acid (3-5 eq) with the resin-bound secondary amine in N,N-dimethylformamide (DMF) using DIPEA (6-10 eq) as the base. Extend coupling time to 4-12 hours at room temperature.

  • Validation (Self-Validating System) : Standard Kaiser tests yield false negatives for secondary amines. You must use the Chloranil test. A positive result (blue/green beads) indicates incomplete coupling, requiring a double-coupling cycle before proceeding to Fmoc deprotection.

References

  • Title : Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : N-methylation in amino acids and peptides: Scope and limitations Source : Kwazulu-Natal Research Innovation and Sequencing Platform (KRISP) URL :[Link]

  • Title : Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals Source : PMC (National Institutes of Health) URL :[Link]

  • Title : N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity Source : Bentham Science URL :[Link]

  • Title : 1 Protection Reactions Source : Wiley-VCH URL :[Link]

  • Title : Dipeptidic Phosphonates: Potent Inhibitors of Pseudomonas aeruginosa Elastase B Showing Efficacy in a Murine Keratitis Model Source : PMC (National Institutes of Health) URL :[Link]

  • Title : N-Hydroxypyrazolyl glycine derivatives as selective N-methyl-D-aspartic acid receptor ligands Source : PMC (National Institutes of Health) URL :[Link]

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride. This compound is a valuable building block in medicinal chemistry and drug discovery, belonging to the class of α-amino acid esters which are prevalent in many pharmaceutical compounds.[1][2] The described synthesis employs a robust and widely utilized method: the reductive amination of an α-ketoester.[3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering not only a procedural walkthrough but also the scientific rationale behind the experimental choices.

Introduction

α-Amino esters and their derivatives are of significant interest in organic synthesis, primarily due to their presence in a vast array of biologically active molecules. The incorporation of a cyclobutane moiety can introduce conformational constraints, which may enhance binding affinity and metabolic stability of a drug candidate.[5][6] The target molecule, Methyl 2-cyclobutyl-2-(methylamino)acetate HCl, combines these features, making it a desirable intermediate for further chemical elaboration.

The synthetic strategy outlined herein is centered around the direct reductive amination of a key intermediate, Methyl 2-cyclobutyl-2-oxoacetate, with methylamine.[3][7] Reductive amination is a powerful and versatile transformation that converts a carbonyl group into an amine through an intermediate imine.[3] This one-pot reaction is favored for its efficiency and the use of mild reaction conditions.[3]

This document will first detail the synthesis of the requisite α-ketoester starting material, followed by the core reductive amination protocol, and concluding with the isolation and purification of the final hydrochloride salt.

Synthetic Scheme

The overall synthetic pathway can be visualized as a two-step process:

G cluster_0 Step 1: Synthesis of α-Ketoester Intermediate cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation Cyclobutanecarboxylic acid Cyclobutanecarboxylic acid Methyl 2-cyclobutyl-2-oxoacetate Methyl 2-cyclobutyl-2-oxoacetate Cyclobutanecarboxylic acid->Methyl 2-cyclobutyl-2-oxoacetate 1. SOCl2 2. Diazomethane 3. m-CPBA Methyl 2-cyclobutyl-2-(methylamino)acetate Methyl 2-cyclobutyl-2-(methylamino)acetate Methyl 2-cyclobutyl-2-oxoacetate->Methyl 2-cyclobutyl-2-(methylamino)acetate Methylamine (CH3NH2) Sodium Cyanoborohydride (NaBH3CN) Methyl 2-cyclobutyl-2-(methylamino)acetate HCl Methyl 2-cyclobutyl-2-(methylamino)acetate HCl Methyl 2-cyclobutyl-2-(methylamino)acetate->Methyl 2-cyclobutyl-2-(methylamino)acetate HCl HCl in Ether

Caption: Overall synthetic scheme for Methyl 2-cyclobutyl-2-(methylamino)acetate HCl.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Cyclobutanecarboxylic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent gradeSigma-AldrichUse in a well-ventilated fume hood.
Diazomethane (CH₂N₂)In ethereal solutionSynthesized in situEXTREMELY TOXIC AND EXPLOSIVE . Handle with extreme caution.
meta-Chloroperoxybenzoic acid (m-CPBA)≤77%Sigma-Aldrich
Methylamine solution40% in H₂OSigma-Aldrich
Sodium cyanoborohydride (NaBH₃CN)95%Sigma-AldrichTOXIC . Handle with care.
Methanol (MeOH)AnhydrousSigma-Aldrich
Diethyl ether (Et₂O)AnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Hydrochloric acid2.0 M in Et₂OSigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous solution
Magnesium sulfate (MgSO₄)Anhydrous
Celite®

Experimental Protocols

Step 1: Synthesis of Methyl 2-cyclobutyl-2-oxoacetate (Intermediate)

This procedure outlines a common method for the preparation of α-ketoesters from carboxylic acids.

Workflow Diagram:

G A Cyclobutanecarboxylic acid in DCM B Add Thionyl Chloride A->B C Reflux B->C D Cool and Concentrate C->D E Dissolve in Ether D->E F Add Diazomethane Solution E->F G Stir at 0°C F->G H Add m-CPBA G->H I Stir at Room Temperature H->I J Quench with Na2S2O3 I->J K Wash with NaHCO3 and Brine J->K L Dry and Concentrate K->L M Purify by Column Chromatography L->M

Caption: Workflow for the synthesis of the α-ketoester intermediate.

Procedure:

  • To a solution of cyclobutanecarboxylic acid (10.0 g, 100 mmol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere, add thionyl chloride (14.3 g, 8.7 mL, 120 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • Dissolve the crude acid chloride in anhydrous diethyl ether (100 mL).

  • Caution: The following step involves diazomethane, which is highly toxic and explosive. This should only be performed by trained personnel in a specialized fume hood with a blast shield. Slowly add an ethereal solution of diazomethane at 0 °C until a faint yellow color persists, indicating a slight excess.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 26.8 g, 120 mmol) in dichloromethane (150 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 2-cyclobutyl-2-oxoacetate as a colorless oil.

Step 2: Reductive Amination and Salt Formation

This is the core step where the amine functionality is introduced. The reaction is a direct, one-pot procedure.[3]

Workflow Diagram:

G A Methyl 2-cyclobutyl-2-oxoacetate in Methanol B Add Methylamine Solution A->B C Stir at Room Temperature B->C D Add Sodium Cyanoborohydride C->D E Stir at Room Temperature D->E F Acidify with HCl E->F G Concentrate F->G H Partition between Water and Ether G->H I Separate Aqueous Layer H->I J Basify with NaOH I->J K Extract with DCM J->K L Dry and Concentrate K->L M Dissolve in Ether L->M N Add HCl in Ether M->N O Collect Precipitate N->O

Caption: Workflow for the reductive amination and HCl salt formation.

Procedure:

  • Dissolve Methyl 2-cyclobutyl-2-oxoacetate (5.0 g, 35.2 mmol) in anhydrous methanol (100 mL) in a round-bottom flask.

  • Add an aqueous solution of methylamine (40%, 4.3 g, 5.2 mL, 56.3 mmol) to the flask and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (2.65 g, 42.2 mmol) in anhydrous methanol (50 mL).

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture at room temperature. Caution: This may cause gas evolution.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Carefully acidify the reaction mixture to pH ~2 with concentrated HCl. Perform this in a well-ventilated fume hood as toxic HCN gas may be evolved.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between water (100 mL) and diethyl ether (100 mL). Separate the layers and discard the organic layer.

  • Cool the aqueous layer in an ice bath and carefully basify to pH >10 with 6N NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine, Methyl 2-cyclobutyl-2-(methylamino)acetate, as an oil.

  • Dissolve the crude free amine in anhydrous diethyl ether (100 mL).

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford Methyl 2-cyclobutyl-2-(methylamino)acetate HCl.

Characterization and Expected Results

The final product should be a white to off-white solid. The identity and purity of the compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[8]

  • Melting Point (MP): To assess purity.

The expected yield for the reductive amination step is typically in the range of 60-80%.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood, especially when handling thionyl chloride, diazomethane, sodium cyanoborohydride, and concentrated acids.

  • Diazomethane: This reagent is extremely hazardous. Its preparation and use require specialized knowledge and equipment.

  • Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with acid.

  • Quenching: Quenching of reactive reagents should be done slowly and at low temperatures.

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1Incomplete formation of the acid chloride.Ensure anhydrous conditions and sufficient reflux time.
Incomplete reaction with diazomethane.Use a slight excess of freshly prepared diazomethane.
Low yield in Step 2Incomplete imine formation.Increase the reaction time with methylamine before adding the reducing agent.
Decomposition of the reducing agent.Use fresh sodium cyanoborohydride.
Product is an oil, not a solidImpurities present.Re-purify the free amine by column chromatography before salt formation.
Insufficient acidification for salt formation.Add more HCl/ether solution.

References

  • Divergent synthesis of α-functionalized amides through selective N–O/C–C or N–O/C–C/C–N cleavage of aza-cyclobutanone oxime esters. Chemical Communications. [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Synthesis of α-Amino Cyclobutanones via Formal 1,3-Hydroxy Migration Triggered by Formation of α-Imino Rhodium Carbene. PubMed. [Link]

  • Intermolecular reductive amination of amino acid- derived b... | Download Scientific Diagram. ResearchGate. [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]

  • PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.
  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids | Request PDF. ResearchGate. [Link]

  • The multicomponent approach to N-methyl peptides: total synthesis of antibacterial (–)-viridic. Beilstein Journals. [Link]

  • Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • cyclobutylamine. Organic Syntheses Procedure. [Link]

  • Methyl 2-cyclobutyl-2-[2-(dimethylamino)ethylamino]acetate. PubChem. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. [Link]

  • 2-Cyclobutyl-2-(methylamino)acetic acid hydrochloride. PubChem. [Link]

  • Cyclobutane serine amino acid derivatives as 5-hydroxyproline precursors. Arkivoc. [Link]

  • Synthesis and immunosuppressive activity of glycine containing linear analogs of cyclolinopeptide A. PubMed. [Link]

  • α-C–H functionalization of glycine derivatives under mechanochemical accelerated aging en route the synthesis of 1,4-dihydropyridines and α-substituted glycine esters. Green Chemistry. [Link]

  • Synthesis method of glycine derivatives.
  • Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate | Request PDF. ResearchGate. [Link]

  • Synthesis method for 2-methylcyclohexyl acetate.

Sources

Using Methyl 2-cyclobutyl-2-(methylamino)acetate HCl as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride (CAS: 1507751-15-6) is a specialized non-proteinogenic amino acid building block.[1] It combines two high-value structural motifs: a cyclobutyl ring (a lipophilic, conformationally restricted bioisostere of isopropyl) and an N-methyl group (a proteolytic stabilizer).[1]

This guide details the strategic application of this intermediate in synthesizing peptidomimetics and small-molecule inhibitors. It addresses the specific synthetic challenges posed by sterically hindered secondary amines and provides a validated protocol for high-yield coupling.

Chemical Profile & Strategic Value

Physicochemical Properties
PropertySpecification
IUPAC Name Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride
Molecular Formula C₈H₁₅NO₂[1] · HCl
Molecular Weight 193.67 g/mol
Solubility High: Water, Methanol, DMSO. Low: DCM, Hexanes (unless free-based).
Hygroscopicity High (Handling in desiccated environment recommended).[1]
The "Dual-Lock" Advantage

This molecule offers a "Dual-Lock" mechanism for medicinal chemistry optimization:

  • Conformational Lock (Cyclobutyl): The cyclobutyl ring forces the side chain into a "puckered" conformation (~30°).[1][2] Unlike flexible alkyl chains, this restricts the rotation of the

    
     angle, potentially locking the molecule into a bioactive conformation that fits hydrophobic pockets (e.g., in GPCRs or kinase allosteric sites) more effectively than an isopropyl group [1, 2].
    
  • Metabolic Lock (N-Methylation): The N-methyl group eliminates the amide hydrogen bond donor, improving membrane permeability (the "Magic Methyl" effect).[1] Crucially, it prevents enzymatic cleavage by proteases that require a free NH group, significantly extending the half-life of peptide-based drugs [3].

Strategic Utility Workflow

The following diagram illustrates how this intermediate serves as a divergent point for three major drug classes: Macrocycles , Peptidomimetics , and Small Molecule Inhibitors .

G Start Methyl 2-cyclobutyl- 2-(methylamino)acetate HCl Step1 Free-Basing (DIPEA/NaHCO3) Start->Step1 PathA Path A: N-Acylation Step1->PathA Coupling w/ R-COOH PathB Path B: Ester Hydrolysis Step1->PathB LiOH/MeOH ProdA Peptidomimetics (Protease Resistant) PathA->ProdA Linear Extension ProdC Diketopiperazines (Scaffold Synthesis) PathA->ProdC Cyclization (Side Reaction) ProdB Modified Amino Acid (C-Terminus Extension) PathB->ProdB

Figure 1: Strategic utilization pathways. Note the risk of Diketopiperazine formation (ProdC) during slow coupling steps, a common issue with N-methyl amino acids.

Critical Handling & Storage

Warning: As an amino acid ester hydrochloride, this compound is prone to two degradation pathways: hydrolysis (loss of methyl ester) and hygroscopic clumping .[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates ester hydrolysis.[3]

  • Solution Stability: Unstable in basic aqueous solution.[1] Prepare free-base solutions immediately prior to use.

Detailed Protocol: Sterically Hindered Coupling

Challenge: Coupling an N-methylated secondary amine is significantly slower than a primary amine due to steric hindrance.[1][4][5] Standard EDC/HOBt protocols often fail or lead to low yields. Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt , which accelerates the reaction and suppresses racemization [4].

Materials
  • Substrate: Methyl 2-cyclobutyl-2-(methylamino)acetate HCl (1.0 equiv)

  • Carboxylic Acid Partner: Boc-Phe-OH (or desired scaffold) (1.1 equiv)

  • Coupling Reagent: HATU (1.1 - 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation (Pre-activation is critical):

    • Dissolve the Carboxylic Acid Partner (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (1.0 equiv) and stir at 0°C for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Free-Basing the Intermediate:

    • In a separate vial, dissolve Methyl 2-cyclobutyl-2-(methylamino)acetate HCl (1.0 equiv) in minimal DMF.

    • Add DIPEA (2.0 equiv) to neutralize the HCl salt.

  • Coupling Reaction:

    • Add the amine solution (Step 2) dropwise to the activated acid solution (Step 1).

    • Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Check via TLC or LC-MS. The secondary amine reacts slowly; if conversion <50% at 4 hours, add 0.2 equiv more HATU.

  • Workup (Acid/Base Wash):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 1: 5% Citric Acid or 1M HCl (removes unreacted amine and DIPEA). Crucial for removing the unreacted secondary amine.

    • Wash 2: Sat. NaHCO₃ (removes unreacted acid and HOBt byproducts).

    • Wash 3: Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Validation:

    • NMR Check: Look for the N-Methyl singlet (rotamers may appear, splitting the signal) and the Cyclobutyl methine protons.

Visualization of the Coupling Logic

This diagram details the mechanistic flow and checkpoints for the protocol described above.

Protocol Start Start: Raw Materials Act Activation Phase (R-COOH + HATU + DIPEA) Temp: 0°C Start->Act Neut Neutralization Phase (Amine HCl + DIPEA) Start->Neut Mix Reaction Phase (Combine & Stir 4-16h) Act->Mix Neut->Mix Check Checkpoint: LC-MS Conversion > 90%? Mix->Check Check->Mix No (Add Reagent) Workup Biphasic Workup (Acid Wash -> Base Wash) Check->Workup Yes Final Isolated Product (N-Methylated Amide) Workup->Final

Figure 2: Coupling protocol workflow using HATU/DIPEA. The "Acid Wash" step is critical to remove unreacted secondary amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of N-Me and Cyclobutyl groups.[1]Switch to PyBrOP or COMU ; increase temperature to 40°C (monitor for racemization).
Racemization Over-activation or excessive base.[1]Use Collidine instead of DIPEA (weaker base); ensure temperature stays at 0°C during activation.[1]
Diketopiperazine (DKP) Slow coupling allows intramolecular cyclization.[1]Avoid Fmoc-deprotection of the previous residue until the next acid is ready. Use highly active esters.[5][6]

References

  • Cyclobutanes in Drug Candidates: Talele, T. T. (2016).[1] "The 'Cyclobutyl' Effect in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Conformational Restriction: BenchChem. (2025).[5] "The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery."

  • N-Methylation Benefits: Chatterjee, J., et al. (2013). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.

  • Coupling Protocols: Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • Product Data: ChemScene. (2024). "Methyl 2-(1-(aminomethyl)cyclobutyl)acetate hydrochloride Data Sheet."

Sources

Application Note: Controlled Hydrolysis of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

[1]

Executive Summary

This application note details the optimized procedures for the ester hydrolysis of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride (CAS: 1507751-15-6).[1] Unlike simple aliphatic esters, this substrate presents specific challenges: the steric bulk of the cyclobutyl group adjacent to the reaction center, the presence of a secondary amine, and its initial state as a hydrochloride salt.[1]

The protocols defined herein prioritize stereochemical integrity (preventing racemization at the

efficient isolation1
  • Lithium Hydroxide (LiOH) Saponification: The preferred method for preserving enantiopurity.

  • Acidic Hydrolysis (HCl): A robust alternative for rapid, large-scale deprotection where basic sensitivity is a concern.[1]

Chemical Strategy & Mechanistic Insight

The Stoichiometry Trap

A critical failure point in hydrolyzing amino acid ester salts is under-estimating base equivalents.[1] The substrate is a hydrochloride salt (

1
  • 1st Equivalent of Base: Consumed immediately to neutralize the ammonium salt to the free amine.[1]

  • 2nd Equivalent of Base: Required to effect the hydrolysis of the ester.[1]

  • Excess: Required to drive reaction kinetics.

Rule of Thumb: This protocol mandates 2.5 to 3.0 equivalents of hydroxide to ensure complete conversion.

Racemization Risk

The


1
  • Mitigation: We utilize LiOH in a THF/Water system.[2] Lithium acts as a mild Lewis acid, coordinating with the carbonyl oxygen to facilitate nucleophilic attack by hydroxide without requiring harsh pH levels that trigger deprotonation of the

    
    -carbon.[1]
    

Materials & Equipment

Reagent/EquipmentSpecificationPurpose
Substrate Methyl 2-cyclobutyl-2-(methylamino)acetate HClTarget Molecule
Lithium Hydroxide LiOH

H

O (Solid or 1M Soln)
Hydrolysis Reagent
Solvent A Tetrahydrofuran (THF), HPLC GradeSolubilizes organic ester
Solvent B Deionized Water (Milli-Q)Solubilizes base/product
Acid (Workup) 1N HCl and 4N HCl in DioxanepH Adjustment/Salt Formation
Resin Dowex 50W X8 (H+ form)Desalting (Optional)
Analysis LC-MS (ESI+),

H-NMR
Validation

Protocol A: Lithium Hydroxide Mediated Hydrolysis (Standard)

Recommended for stereochemically sensitive applications.

Reaction Setup
  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol (approx. 214 mg) of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl in 3.0 mL of THF .

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add 3.0 mL of 1.0 M LiOH (aq) (3.0 mmol, 3 equiv) dropwise over 5 minutes.

    • Note: The solution may become turbid initially as the free base forms, then clear as hydrolysis proceeds.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25 °C) .

  • Monitoring: Monitor by LC-MS or TLC (System: MeOH/DCM 1:9).

    • Endpoint: Disappearance of the methyl ester peak (M+H: ~158) and appearance of the acid (M+H: ~144).[1] Typical time: 2–4 hours .

Workup Option 1: Isolation as HCl Salt (Preferred)

Best for long-term storage and stability.[1]

  • Concentration: Evaporate the THF under reduced pressure (Rotavap, 30 °C). The aqueous phase remains.[1]

  • Acidification: Cool the aqueous residue to 0 °C. Add 1N HCl dropwise until pH reaches ~2.0 .

  • Lyophilization: Freeze the aqueous solution and lyophilize (freeze-dry) overnight.

  • Desalting/Purification: The resulting solid contains the product and LiCl.[1]

    • Suspend the solid in dry ethanol or 2-propanol . The amino acid HCl salt is generally soluble, while LiCl is sparingly soluble. Filter off the inorganic salts.[1]

    • Concentrate the filtrate and triturate with Diethyl Ether to precipitate the pure product.[1]

Workup Option 2: Isolation as Zwitterion

Best for immediate use in peptide coupling.[1]

  • Neutralization: Carefully adjust the reaction mixture pH to the isoelectric point (approx pH 6.0–6.5) using 1N HCl.

  • Ion Exchange: Load the aqueous solution onto a column of Dowex 50W X8 (H+ form) .

    • Wash with water (removes salts/impurities).

    • Elute product with 1M NH

      
      OH .
      
  • Isolation: Lyophilize the ammonia fractions to yield the free zwitterionic amino acid.

Protocol B: Acidic Hydrolysis (Alternative)

Recommended for scale-up of racemic material or robust substrates.[1]

  • Setup: Dissolve substrate in 6N HCl (aq) (10 mL per gram of substrate).

  • Reflux: Heat to reflux (approx. 100 °C) for 2–3 hours .

    • Caution: Ensure the cyclobutyl ring is stable; literature suggests cyclobutyl amino acids are generally stable to acid reflux, unlike cyclopropyl derivatives which may ring-open.[1]

  • Isolation: Concentrate to dryness under vacuum. Co-evaporate with toluene (3x) to remove excess HCl and water.

  • Result: Quantitative yield of the hydrochloride salt.

Process Visualization

Reaction Workflow (LiOH Method)

HydrolysisWorkflowStartStart: Methyl Ester HCl SaltDissolveDissolve in THF (0°C)Start->DissolveAddBaseAdd LiOH (3.0 equiv)Neutralization + HydrolysisDissolve->AddBaseMonitorMonitor LCMS(2-4 Hours)AddBase->MonitorEvapEvaporate THFMonitor->EvapDecisionDesired Form?Evap->DecisionPathHClTarget: HCl SaltDecision->PathHClStable StoragePathZwitTarget: ZwitterionDecision->PathZwitDirect CouplingAcidifyAcidify to pH 2.0(1N HCl)PathHCl->AcidifyLyophilize1Lyophilize -> Crude SolidAcidify->Lyophilize1ExtractEthanol Extraction(Remove LiCl)Lyophilize1->ExtractNeutralizeAdjust to pH 6.5PathZwit->NeutralizeDowexDowex Ion ExchangeElute w/ NH4OHNeutralize->DowexLyophilize2LyophilizeDowex->Lyophilize2

Figure 1: Decision tree for the hydrolysis and isolation of cyclobutyl amino acid derivatives.

Analytical Validation

Successful hydrolysis must be validated against the following criteria:

TechniqueObservationPass Criteria

H-NMR (D

O)
Methyl Ester SingletAbsent (Usually

3.70–3.80 ppm)

H-NMR (D

O)
Cyclobutyl MethinePresent (Multiplet, integrity maintained)
LC-MS Mass Shift[M+H]

158

144
(Loss of 14 Da)
Chiral HPLC Enantiomeric Ratio>99:1 (Compare to racemate std)

Troubleshooting Guide

  • Issue: Incomplete Reaction after 4 hours.

    • Cause: Insufficient base due to HCl salt consumption.

    • Fix: Add 0.5 equiv additional LiOH. Ensure the pH is >10 during reaction.

  • Issue: Product is a sticky oil/gum.

    • Cause: Residual water or inorganic salts.

    • Fix: Triturate the oil with anhydrous diethyl ether or Et

      
      O/Hexane to induce crystallization.[1] If that fails, re-lyophilize from water.
      
  • Issue: Low Yield after Dowex.

    • Cause: Product stuck on resin.

    • Fix: Ensure elution with sufficient 1M NH

      
      OH. Verify the resin was pre-cycled (H+ form) correctly.
      

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General reference for ester deprotection strategies).

  • Sigma-Aldrich. Product Specification: Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride.[1] (Confirmation of substrate properties).

  • Common Organic Chemistry. Ester Hydrolysis (Saponification) Standard Conditions. (Validation of LiOH/THF methodology).

  • ResearchGate. Discussions on Isolation of Water Soluble Amino Acids. (Source for desalting/extraction insights).

Application Note & Protocol: A Scalable Approach to the Synthesis of Methyl 2-cyclobutyl-2-(methylamino)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Non-proteinogenic amino acids and their derivatives are indispensable building blocks in contemporary medicinal chemistry and drug discovery.[1][2] Their integration into therapeutic agents can significantly enhance metabolic stability, improve target binding, and introduce novel pharmacological activities.[2] Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride, a non-proteinogenic amino acid ester, features a distinctive three-dimensional cyclobutane scaffold, making it a valuable candidate for the development of innovative therapeutics. This document provides a comprehensive guide for the scale-up synthesis of this compound, tailored for researchers, scientists, and drug development professionals. The methodology presented is a robust, three-stage process founded on well-established chemical principles, with a primary focus on safety, efficiency, and scalability.

The synthetic strategy leverages a modified Strecker synthesis, a classic and industrially proven method for preparing α-amino acids.[3][4] This multi-component reaction begins with the condensation of cyclobutanone, methylamine, and a cyanide source to yield a key α-aminonitrile intermediate. This intermediate is then hydrolyzed to the corresponding α-amino acid, which is subsequently esterified and isolated as its hydrochloride salt. This application note offers detailed experimental protocols, elucidates the underlying chemical mechanisms, and provides critical safety guidelines for each stage of the synthesis.

Part 1: Synthetic Strategy and Mechanism

The synthesis of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride is designed as a three-step sequence, commencing with readily available cyclobutanone:

  • Stage 1: Strecker Reaction – Formation of the α-aminonitrile, 2-cyclobutyl-2-(methylamino)acetonitrile.

  • Stage 2: Hydrolysis – Conversion of the α-aminonitrile to the α-amino acid, 2-cyclobutyl-2-(methylamino)acetic acid.

  • Stage 3: Esterification and Salt Formation – Synthesis of the final product, Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride.

Reaction Mechanism

The core of this synthetic route is the Strecker reaction, which involves the initial formation of an imine from the reaction of cyclobutanone and methylamine. This is followed by the nucleophilic addition of a cyanide ion to the imine, creating an α-aminonitrile.[3][4] This intermediate is stable and can be isolated before proceeding. The subsequent hydrolysis of the nitrile functional group to a carboxylic acid is typically conducted under acidic conditions. The final step involves a Fischer esterification of the amino acid using methanol and an acid catalyst, which also facilitates the formation of the stable hydrochloride salt.[5][6][7]

Reaction_Mechanism Cyclobutanone Cyclobutanone Imine N-methylcyclobutylidene)methanamine (Imine intermediate) Cyclobutanone->Imine + CH3NH2 - H₂O Methylamine Methylamine (CH3NH2) Methylamine->Imine Cyanide Cyanide (CN⁻) Aminonitrile 2-cyclobutyl-2-(methylamino)acetonitrile (α-Aminonitrile) Cyanide->Aminonitrile H2O_H_plus H₂O / H⁺ Amino_acid 2-cyclobutyl-2-(methylamino)acetic acid (α-Amino acid) H2O_H_plus->Amino_acid Methanol_HCl Methanol / HCl Final_Product Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride Methanol_HCl->Final_Product Imine->Aminonitrile + CN⁻ Aminonitrile->Amino_acid Hydrolysis (H₂O / H⁺) Amino_acid->Final_Product Esterification (Methanol / HCl)

Caption: Proposed reaction mechanism for the synthesis of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride.

Part 2: Experimental Protocols and Scale-Up Considerations

The following section outlines detailed, step-by-step protocols for the synthesis. All procedures involving cyanide salts must be conducted in a certified chemical fume hood by appropriately trained personnel wearing the necessary personal protective equipment (PPE).[8][9]

Stage 1: Strecker Reaction - Synthesis of 2-cyclobutyl-2-(methylamino)acetonitrile

This one-pot, multi-component reaction is a highly efficient method for the formation of the key α-aminonitrile intermediate.[10][11]

Protocol:

  • Reactor Setup: A jacketed glass reactor should be equipped with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to an outlet leading to a scrubber containing a bleach solution.

  • Reagent Charging: The reactor is charged with an aqueous solution of methylamine (40 wt. %, 1.2 equivalents).

  • Cyclobutanone Addition: The methylamine solution is cooled to a temperature between 0 and 5 °C using a circulating chiller. Cyclobutanone (1.0 equivalent) is then added slowly via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature remains below 10 °C. The mixture is stirred for an additional hour at this temperature to facilitate complete imine formation.

  • Cyanide Addition: In a separate vessel, a solution of sodium cyanide (1.1 equivalents) in water is prepared. This solution is added to the reactor through the dropping funnel over 2-3 hours, while maintaining the temperature below 10 °C. This reaction is exothermic, so careful control of the addition rate is critical.

  • Reaction Monitoring: The reaction mixture is stirred at a temperature of 10-15 °C for 12-18 hours. The progress of the reaction should be monitored by taking small aliquots and analyzing them by GC-MS or HPLC until the starting materials are fully consumed.

  • Work-up and Isolation: Upon completion of the reaction, stirring is stopped, and the phases are allowed to separate. The product, an organic oil, will form a distinct layer. The aqueous phase is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Solvent Removal: The organic solution is concentrated under reduced pressure to yield the crude 2-cyclobutyl-2-(methylamino)acetonitrile as an oil. This crude product can be used in the next step without further purification, or it can be purified by vacuum distillation for higher purity.

Scale-Up Considerations:

  • Thermal Management: Both imine formation and the subsequent cyanide addition are exothermic processes. A jacketed reactor with an efficient cooling system is crucial for maintaining strict temperature control and preventing any potential for a runaway reaction.

  • Cyanide Handling: Sodium cyanide is an extremely toxic substance.[8][9] All handling must be performed in a designated area with appropriate PPE, including cyanide-resistant gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit must be readily accessible.

  • Waste Treatment: All aqueous waste streams containing cyanide must be treated with an oxidizing agent like bleach to neutralize the cyanide before disposal.

Stage 2: Hydrolysis - Synthesis of 2-cyclobutyl-2-(methylamino)acetic acid

The hydrolysis of the α-aminonitrile to the corresponding α-amino acid is carried out under strongly acidic conditions.

Protocol:

  • Reactor Setup: A glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a heating system (mantle or jacket) is required.

  • Reagent Charging: The reactor is charged with concentrated hydrochloric acid (6-8 equivalents).

  • Aminonitrile Addition: The crude 2-cyclobutyl-2-(methylamino)acetonitrile (1.0 equivalent) is added slowly to the acid. This addition can be exothermic, so the rate of addition should be controlled to keep the temperature below 40 °C.

  • Reaction: The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for 12-24 hours. The hydrolysis of nitriles is often a slow process.

  • Reaction Monitoring: The reaction should be monitored by HPLC until the aminonitrile is no longer detectable.

  • Work-up and Isolation: Once the reaction is complete, the mixture is cooled to room temperature. It is then concentrated under reduced pressure to remove excess HCl and water, which will cause the crude amino acid hydrochloride to precipitate.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water, to yield the pure 2-cyclobutyl-2-(methylamino)acetic acid hydrochloride.

Scale-Up Considerations:

  • Material of Construction: The use of concentrated hydrochloric acid at elevated temperatures necessitates a corrosion-resistant reactor, such as one made of glass-lined steel.

  • Off-Gas Management: The reaction may generate some off-gassing, so the reactor should be vented to a scrubber system.

  • Product Isolation: On a larger scale, the product can be isolated using a filter press or a centrifuge.

Stage 3: Esterification and Salt Formation - Synthesis of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride

The final step is a Fischer esterification of the amino acid using methanol and an acid catalyst, which also ensures the final product is isolated as the hydrochloride salt.[6][7]

Protocol:

  • Reactor Setup: A glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a heating system is used.

  • Reagent Charging: The 2-cyclobutyl-2-(methylamino)acetic acid hydrochloride (1.0 equivalent) is suspended in methanol (10-20 volumes).

  • Catalyst Addition: The suspension is cooled to 0-5 °C. Anhydrous hydrogen chloride gas is bubbled through the mixture, or alternatively, thionyl chloride (1.5-2.0 equivalents) is added dropwise. The thionyl chloride will react with methanol to generate HCl in situ. The temperature should be maintained below 15 °C during this addition.

  • Reaction: The reaction mixture is heated to reflux (approximately 65 °C) for 6-12 hours.

  • Reaction Monitoring: The reaction is monitored by HPLC until the starting amino acid is no longer present.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and then further chilled to 0-5 °C. The product, Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride, is expected to crystallize from the solution.

  • Purification: The solid product is collected by filtration, washed with cold methanol or diethyl ether, and dried under vacuum.[12] If further purification is needed, the product can be recrystallized from a suitable solvent such as isopropanol.[13][14]

Scale-Up Considerations:

  • Anhydrous Conditions: The esterification reaction is sensitive to the presence of water. It is important to ensure that all reagents and equipment are dry.

  • HCl Handling: Anhydrous HCl is a corrosive gas and should be handled in a closed system with appropriate safety measures. Using thionyl chloride or trimethylchlorosilane can be a more practical alternative for generating HCl in situ on a larger scale.[5][15]

  • Crystallization: The rate of cooling during crystallization can impact the crystal size and purity of the final product. A controlled cooling profile is recommended for large-scale production to ensure consistent product quality.

Part 3: Process Workflow and Data Summary

Overall Process Workflow

Process_Workflow Start Raw Materials (Cyclobutanone, Methylamine, NaCN) Stage1 Stage 1: Strecker Reaction - Jacketed Reactor - Temp Control: 0-15 °C Start->Stage1 QC1 In-Process Control 1 (HPLC/GC-MS) Stage1->QC1 Stage2 Stage 2: Acid Hydrolysis - Glass-Lined Reactor - Reflux (100-110 °C) QC1->Stage2 Crude Aminonitrile QC2 In-Process Control 2 (HPLC) Stage2->QC2 Stage3 Stage 3: Esterification & Salt Formation - Glass-Lined Reactor - Reflux (~65 °C) QC2->Stage3 Amino Acid HCl Isolation Crystallization & Filtration Stage3->Isolation Drying Vacuum Drying Isolation->Drying QC_Final Final Quality Control (HPLC, NMR, MS) Drying->QC_Final Final_Product Final Product Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride QC_Final->Final_Product

Caption: Overall workflow for the scale-up synthesis of the target compound.

Data Summary
ParameterLab Scale (10-100 g)Pilot/Industrial Scale (1-100 kg)
Stage 1: Strecker Reaction
Cyclobutanone1.0 eq1.0 eq
Methylamine (40%)1.2 eq1.2 eq
Sodium Cyanide1.1 eq1.1 eq
Temperature0-15 °C0-15 °C
Reaction Time12-18 h12-24 h
Expected Yield (crude)85-95%80-90%
Stage 2: Hydrolysis
Concentrated HCl6-8 eq6-8 eq
TemperatureRefluxReflux
Reaction Time12-24 h18-36 h
Expected Yield80-90%75-85%
Stage 3: Esterification
Methanol10-20 vol10-15 vol
Thionyl Chloride / HCl1.5-2.0 eq1.5-2.0 eq
TemperatureRefluxReflux
Reaction Time6-12 h8-16 h
Expected Yield85-95%80-90%
Overall Yield 58-77% 48-65%
Final Purity (HPLC) >98%>98%

Part 4: Safety and Handling

A thorough hazard analysis is essential when scaling up any chemical process. The primary hazards in this synthesis are associated with the use of sodium cyanide and concentrated acids.

  • Sodium Cyanide: This is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[8][9] It reacts with acids to produce the highly toxic gas, hydrogen cyanide.

    • Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including double gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.

    • Storage: Store in a cool, dry, well-ventilated area away from acids and moisture.

    • Emergency: In case of exposure, immediate medical attention is crucial. An approved cyanide antidote kit should be readily available.

  • Hydrochloric Acid (Concentrated) and Thionyl Chloride: These reagents are highly corrosive and can cause severe burns. Inhalation of their vapors can lead to respiratory damage.

    • Handling: Handle in a fume hood with appropriate acid-resistant gloves and other PPE.

    • Storage: Store in a designated acid cabinet.

  • Exothermic Reactions: The Strecker reaction and the addition of thionyl chloride to methanol are exothermic.

    • Control Measures: Utilize jacketed reactors with efficient cooling systems. Add reagents slowly and continuously monitor the internal temperature. Have a quenching plan in place in the event of a thermal runaway.

References

  • A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane. This method is not only compatible with natural amino acids, but also with other aromatic and aliphatic amino acids. (Source: A Convenient Synthesis of Amino Acid Methyl Esters - PMC, [Link])

  • The Strecker synthesis is a two-step procedure for the synthesis of amino acids. It begins with the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This is then hydrolyzed (e.g. with strong acid) to give an alpha-amino acid. (Source: The Strecker Synthesis of Amino Acids - Master Organic Chemistry, [Link])

  • Among other reported methods for preparing α-aminonitriles, the Strecker reaction is considered appropriate. (Source: Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI, [Link])

  • The Strecker amino acid synthesis, also known simply as the Strecker synthesis, is a method for the synthesis of amino acids by the reaction of an aldehyde with cyanide in the presence of ammonia. The condensation reaction yields an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid. (Source: Strecker amino acid synthesis - Wikipedia, [Link])

  • Recrystallisation was performed by dissolving the product in minimum quantity of warm alcohol followed by slow addition of ether. (Source: Download PDF (Inglês) - SciELO, [Link])

  • The extracted amino acid ester hydrochloride may be further purified by ordinary purification means such as recrystallization, distillation, column chromatography and the like.
  • Non-proteinogenic amino acids have attracted tremendous interest for their essential applications in the realm of biology and chemistry. (Source: Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization - MDPI, [Link])

  • The Fischer esterification is one of those classic reactions in organic chemistry that is never going away. It is one of the cheapest and most effective processes for the formation of esters from carboxylic acids, especially on large scale. (Source: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions, [Link])

  • Amino acid methyl esters were prepared according to a well-known methanolic HCl method. (Source: Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins - MDPI, [Link])

  • Sodium cyanide, a highly toxic inorganic compound, poses significant risks to human health and the environment. Due to its extreme toxicity and potential for rapid absorption into the body, strict safety protection and well - defined Emergency measures are crucial when handling, storing, or in the event of an accidental release of Sodium cyanide. (Source: Sodium Cyanide Safety Protection and Emergency Measures - United Chemical, [Link])

  • Cyanides have a white crystalline or granular powder appearance and the dry salts are odorless but the reaction with atmospheric moisture may produce hydrogen cyanide which has a faint odor of bitter almonds. They are slightly soluble in water and when mixed with acids will produce lethal hydrogen cyanide gas. (Source: Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU, [Link])

  • We have developed a facile method to synthesize different amino acid methyl ester hydrochlorides through the esterification of corresponding amino acids with methanol using trimethylchlorosilane. (Source: Esterification of amino acids with methanol in the presence of TMSCl. - ResearchGate, [Link])

  • In the crystallization purifying of aliphatic amino acid methyl ester hydrochloride, reaction solution is concentrated into volume 1/5th, adding tetrahydrofuran (THF) 4~5 volumes doubly measures, separate out crystal, ether 3 volumes are doubly measured three rinsings of five equilibrium.
  • The extracted amino acid ester hydrochloride may be further purified by ordinary purification means such as recrystallization, distillation, column chromatography and the like.
  • In the synthesis of alpha-amino acids, there are two main methods used in the lab: the Strecker synthesis and the Gabriel synthesis. (Source: Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson, [Link])

  • The main bottleneck in the commercialization of these products is their large-scale production with controlled chirality. (Source: Organocatalytic Synthesis of α-Aminonitriles: A Review - ResearchGate, [Link])

  • A variety of reagents have been reported for the transformation of amino acids into amino acid methyl esters. (Source: How to do esterification of amino acid? - ResearchGate, [Link])

  • A novel, simple and efficient one-pot synthesis of α-aminonitriles has been achieved by a three-component condensation of carbonyl compounds, amines and trimethylsilyl cyanide in the presence of (bromodimethyl)sulfonium bromide as a catalyst at room temperature. (Source: α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal, [Link])

  • A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane. (Source: A Convenient Synthesis of Amino Acid Methyl Esters - PMC, [Link])

  • Formal intramolecular 1,3-OH migration of α-imino carbene was achieved producing a unique zwitterion, and the subsequent selective annulation afforded α-amino cyclobutanone. (Source: Synthesis of α-Amino Cyclobutanones via Formal 1,3-Hydroxy Migration Triggered by Formation of α-Imino Rhodium Carbene - PubMed, [Link])

  • The Strecker reaction is a classical one-pot multi-component reaction, which was developed by Strecker in 1850 by simple mixing of acetaldehyde, hydrogen cyanide, and ammonia to produce α-aminonitriles. (Source: Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI, [Link])

  • Asymmetric Strecker syntheses using stoichiometric chiral reagents have been applied successfully on gram-to-multi-kilogram scales to the preparation of enantiomerically enriched α-amino acids. (Source: Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC, [Link])

  • A TMSCl/MeOH system was employed to convert α-amino acids into their corresponding amino acid methyl ester hydrochlorides (1-7) with good to excellent yields. (Source: Esterification of amino acids with methanol in the presence of TMSCl. - ResearchGate, [Link])

  • Can react with carbon dioxide in ordinary air to form hydrogen cyanide gas. (Source: Chemical hazard assessment for sodium cyanide, [Link])

  • The Bucherer–Bergs reaction is the chemical reaction of carbonyl compounds (aldehydes or ketones), either in combination with potassium cyanide or converted to their cyanohydrin derivative, with ammonium carbonate to give hydantoins. (Source: Bucherer–Bergs reaction - Wikipedia, [Link])

  • The esterification reaction of long–chain acids and alcohols is carried out in both academia and industry with soluble strong acids such as phosphoric or methanesulfonic acid, since the lower diffusion and higher steric hindrance of the long– chain reactants compared to small derivatives (such as methanol or ethanol) severely hampers a smooth esterification on catalytic solids. (Source: Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant, [Link])

  • The Strecker Synthesis is a preparation of α-aminonitriles, which are versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile. (Source: Strecker Synthesis - Organic Chemistry Portal, [Link])

  • Unnatural amino acids can be synthetically prepared from their native analogs via modifications such as amine alkylation, side chain substitution, structural bond extension cyclization, and isosteric replacements within the amino acid backbone. (Source: Non-proteinogenic amino acids - Wikipedia, [Link])

  • A multi-component reaction between a ketone, potassium cyanide and ammonium carbonate, which leads to the formation of hydantoins. (Source: Bucherer-Bergs Reaction - Organic Chemistry Portal, [Link])

  • The potential for Strecker synthesis to produce biomolecules (amino and hydroxy acids) from starting compounds (ketones, aldehydes, HCN and ammonia) in such environments is evaluated quantitatively using thermodynamic data and parameters for the revised Helgeson-Kirkham-Flowers (HKF) equation of state. (Source: Thermodynamics of Strecker synthesis in hydrothermal systems - PubMed, [Link])

  • A possible synthesis route for many well-known products is modification of existing amino acids by mechanisms similar to those involved in posttranslational modification of protein amino acids, that is, a simple replacement of certain posi- tions in the structure of protein amino acids. (Source: 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions - Wiley-VCH, [Link])

  • The formation of hydantoin by the action of potassium cyanide and ammonium carbonate on carbonyl compound or ammonium carbonate on cyanohydrin is referred as Bucherer- Bergs reaction. (Source: Bucherer-Bergs Reaction, [Link])

  • Transition metal-catalyzed directing group assisted C–H functionalizations provide a straightforward access to a wide variety of nonproteinogenic amino acids. (Source: Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids | JACS Au - ACS Publications, [Link])

  • Process for the synthesis of an amino acid methyl ester, comprising the following steps: (a) refluxing a reaction mixture comprising a free amino acid, methanol and a strong acid; (b) concentration of the mixture obtained in step (a); (c) methanol addition; (d) repeating steps (a) - (c) one or more times.
  • Sodium cyanide, a highly toxic inorganic compound, poses significant risks to human health and the environment. (Source: Sodium Cyanide Safety Protection and Emergency Measures - United Chemical, [Link])

  • The Fischer esterification is one of those classic reactions in organic chemistry that is never going away. (Source: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions, [Link])

  • Sodium and potassium cyanide are both highly toxic via inhalation, ingestion and skin absorption. (Source: Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU, [Link])

  • Contact with acid liberates hydrogen cyanide gas that is DEADLY WHEN INHALED. (Source: Cyanides Storage, Handling and General Use Information - University of Windsor, [Link])

  • All above-mentioned cyanide salts are acutely toxic, fatal in contact with skin, if inhaled or if swallowed. (Source: Cyanide Salts - Environmental Health and Safety - Dartmouth, [Link])

  • Hydantoins and their hybrids with other molecules represent a very important group of heterocycles because they exhibit diverse biological and pharmacological activities in medicinal and agrochemical applications. (Source: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC, [Link])

  • The classical conditions for step 2 are HCl + H2O with heat. (Source: Strecker Amino Acid Synthesis Mechanism & Examples –, [Link])

  • The first lab synthesis of amino acids was reported by Adolph Strecker, so it's called the Strecker amino acid synthesis, and despite being so ancient it still has great utility today. (Source: Strecker Amino Acid Synthesis - YouTube, [Link])

  • Cyanoferrate complexes are well known for their intrinsic stability, which sometimes can be overcome under thermal energy (>350 °C) to release the active cyanide species, in the form of HCN or cyanogen. (Source: Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - MDPI, [Link])

  • Amino acid methyl esters were prepared according to a well-known methanolic HCl method. (Source: Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins - MDPI, [Link])

  • To evaluate the thermal hazards associated with this reaction, reaction calorimetry (RC1) was utilized to study the thermal behavior, followed by separation, washing, extraction, evaporation, and drying of the final reaction mixture, resulting in two solid products: a filter cake and the dried filtrate. (Source: Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan, [Link])

Sources

Troubleshooting & Optimization

Improving reaction yields when using Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Optimization Guide for Hindered Secondary Amine Couplings

Product: Methyl 2-cyclobutyl-2-(methylamino)acetate HCl Chemical Class:


-Disubstituted 

-Methyl Amino Acid Ester Key Challenge: Extreme Steric Hindrance & Nucleophilicity Attenuation

Executive Summary: The "Steric Storm"

This reagent presents a dual-challenge in organic synthesis. First, the


-methyl group  reduces the nucleophilicity of the amine compared to a primary amine. Second, the cyclobutyl ring  at the 

-position creates significant steric bulk. Unlike a flat cyclopropyl group, the cyclobutyl ring exists in a puckered conformation, projecting electron density and bulk directly into the trajectory required for nucleophilic attack.

Standard coupling protocols (e.g., EDC/NHS, HBTU) often result in yields <30% or incomplete conversion. This guide provides field-proven protocols to overcome these specific kinetic barriers.

Module 1: Pre-Reaction Preparation (The Foundation)

Handling the HCl Salt

The hydrochloride salt stabilizes the amine but must be neutralized to react.

  • Critical Warning: Do not perform an aqueous free-base extraction (e.g., NaHCO

    
     wash) prior to reaction. This molecule is a low-molecular-weight amino ester and is highly water-soluble; you will lose significant mass to the aqueous phase.
    
  • Correct Protocol: Perform in-situ neutralization using a non-nucleophilic base (DIPEA or NMM) directly in the coupling reaction mixture.

Solvent Selection

The reaction rate for hindered amines is heavily solvent-dependent.

  • Recommended: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). These polar aprotic solvents stabilize the polar transition state of the amide bond formation.

  • Avoid: DCM (Dichloromethane) or THF, unless solubility is strictly required. Reaction rates in DCM can be 10-50x slower for hindered substrates.

Module 2: High-Yield Coupling Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: General synthesis where the carboxylic acid partner is valuable.

Mechanism: HATU generates an OAt-active ester.[1] The pyridine nitrogen in the HOAt leaving group provides anchiomeric assistance (neighboring group effect), accelerating the attack of the hindered


-methyl amine.
  • Dissolution: Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 equiv) and HOAt (0.1 equiv - optional but recommended for speed).

  • Base Addition 1: Add DIPEA (1.0 equiv) to activate the acid. Stir for 2 minutes. Color change to yellow/orange is normal.

  • Amine Addition: Add Methyl 2-cyclobutyl-2-(methylamino)acetate HCl (1.2 equiv).

  • Base Addition 2: Immediately add DIPEA (2.5 equiv). Note: You need extra base to neutralize the HCl salt.

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Tip: If conversion <50% after 4 hours, heat to 40°C.

Protocol B: The "Nuclear Option" (Acid Chloride via Ghosez's Reagent)

Best for: Extremely hindered acids or when HATU fails.

Mechanism: Converts the acid to a highly reactive acid chloride without acidic conditions that might hydrolyze the methyl ester.

  • Activation: Dissolve carboxylic acid (1.0 equiv) in dry DCM.

  • Reagent: Add 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) (1.2 equiv). Stir at RT for 1 hour. Solvent can be removed in vacuo if DMF is needed for the next step, or used directly.

  • Coupling: Re-dissolve the crude acid chloride in dry THF or DMF.

  • Addition: Add Methyl 2-cyclobutyl-2-(methylamino)acetate HCl (1.2 equiv) and DIPEA (3.0 equiv).

  • Reaction: This reaction is usually complete within 1 hour.

Module 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Yield < 20% Steric clash prevents attack on standard active esters (OBt).Switch from HBTU/EDC to HATU or PyAOP . Use DMF as solvent.[1][2][3]
Starting Material Remains HCl salt was not fully neutralized.Ensure at least 3.0 equivalents of base are used total (1 for activation, 1 for HCl neutralization, 1 to maintain basic pH).
Guanidinylation Byproduct Excess HATU reacted with the slow amine.Reduce HATU to 0.95 equiv or switch to COMU (less prone to guanidinylation).
Epimerization Over-activation of the acid partner.Switch to T3P (Propylphosphonic Anhydride) in EtOAc/DMF. T3P has the lowest epimerization risk.
Hydrolysis of Ester Presence of water + high pH.Ensure solvents are anhydrous . Avoid strong bases like NaOH/LiOH. Use hindered bases (DIPEA).

Module 4: Visualization of Logic & Mechanism

Troubleshooting Decision Tree

CouplingLogic Start Start: Low Yield with Me-2-cyclobutyl-2-(methylamino)acetate CheckSolvent Is solvent DCM or THF? Start->CheckSolvent ChangeSolvent Switch to DMF or NMP (Polar aprotic accelerates rate) CheckSolvent->ChangeSolvent Yes CheckBase Is Base Equiv >= 3.0? CheckSolvent->CheckBase No (Already DMF) ChangeSolvent->CheckBase AddBase Increase DIPEA. (Must neutralize HCl salt) CheckBase->AddBase No (<3.0 eq) CheckReagent Current Coupling Reagent? CheckBase->CheckReagent Yes AddBase->CheckReagent Standard EDC, HBTU, BOP CheckReagent->Standard Using Standard Advanced HATU, COMU CheckReagent->Advanced Using Advanced SwitchHATU Switch to HATU or PyAOP Standard->SwitchHATU Upgrade Nuclear Switch to Acid Chloride (Ghosez Reagent or TFFH) Advanced->Nuclear Still Low Yield? Success Reaction Complete SwitchHATU->Success Nuclear->Success

Figure 1: Decision matrix for optimizing reaction conditions based on observed failure modes.

The Steric Challenge Mechanism

Sterics Amine N-Methyl Amine (Nucleophile) Target Activated Carboxylic Acid (Electrophile) Amine->Target Slow Attack (k_obs reduced) Cyclobutyl Cyclobutyl Ring (Steric Bulk) Cyclobutyl->Amine Shields Nitrogen Cyclobutyl->Target Steric Repulsion

Figure 2: The cyclobutyl group creates a "shield" around the secondary amine, physically repelling the incoming electrophile.[1][4]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Validates the superiority of HATU/HOAt and COMU for hindered amine couplings.
  • Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[5] Organic Process Research & Development, 20(2), 140–177.

    • Source for using T3P to reduce epimeriz
  • Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides from Carboxylic Acids using 1-Chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26.

    • Foundational text for the "Nuclear Option" (Acid Chloride method) under neutral conditions.
  • Boger, D. L., et al. (1999). Total Synthesis of Vancomycin. Journal of the American Chemical Society, 121(43), 10004–10011.

    • Demonstrates the necessity of advanced coupling strategies for highly hindered,

Sources

Purification techniques for Methyl 2-cyclobutyl-2-(methylamino)acetate HCl after synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the post-synthetic purification of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride . As an amino acid ester hydrochloride containing a sterically hindered cyclobutyl group and a secondary amine, this molecule presents unique physicochemical challenges. It is highly polar, water-soluble, and prone to base-catalyzed ester hydrolysis.

This guide is designed for researchers and drug development professionals to troubleshoot common purification failures, understand the mechanistic causality behind each protocol, and implement self-validating workflows.

Diagnostic Purification Workflow

Use the decision tree below to identify the correct purification trajectory based on the specific impurities identified in your crude NMR or LC-MS data.

PurificationWorkflow Start Crude Methyl 2-cyclobutyl-2- (methylamino)acetate HCl Q1 Are inorganic salts (e.g., NaCl) present? Start->Q1 Freebase Protocol A: Freebasing & Organic Extraction Q1->Freebase Yes Q2 Is the product gummy or failing to crystallize? Q1->Q2 No Freebase->Q2 Re-salt with HCl Trituration Trituration in cold Ethyl Acetate/Ether Q2->Trituration Yes Q3 Is free amino acid (hydrolysis) present? Q2->Q3 No Trituration->Q3 Solidifies Recryst Protocol B: Anti-Solvent Recrystallization Q3->Recryst Yes Pure Pure Crystalline HCl Salt Q3->Pure No Recryst->Pure Filter & Dry

Diagnostic decision tree for the purification of the amine hydrochloride ester.

Troubleshooting FAQs

Q: My crude product is heavily contaminated with inorganic salts (e.g., NaCl, NH₄Cl). Direct aqueous washing dissolves my product. How do I separate them? A: Inorganic salts and your amine hydrochloride are both highly water-soluble, rendering standard aqueous washes ineffective. The solution is an acid-base extraction [1][2]. By treating the mixture with a mild aqueous base, the amine hydrochloride is deprotonated to its neutral "free-base" form. The neutral methyl ester partitions readily into an organic solvent (like Dichloromethane or Ethyl Acetate), while the inorganic salts remain trapped in the aqueous layer. After phase separation, the pure amine is re-precipitated by adding anhydrous HCl.

Q: When I attempt to freebase the compound, my methyl ester hydrolyzes into the free amino acid. What is causing this? A: You are likely using a base that is too strong (e.g., NaOH or KOH). The methyl ester of this molecule is highly susceptible to base-catalyzed hydrolysis. Causality: Hydroxide ions nucleophilically attack the ester carbonyl, cleaving it to form the carboxylate salt. To prevent this, you must use a mild, weak base such as cold, saturated aqueous Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) [4]. These bases maintain a pH of ~8.5–9.0, which is sufficient to deprotonate the secondary amine (pKa ~9) without hydrolyzing the ester.

Q: Is there a way to freebase the amine hydrochloride without using water, to entirely eliminate the risk of ester hydrolysis? A: Yes. A highly effective, non-aqueous alternative for amino acid ester hydrochlorides is Zinc dust deprotonation [3]. By suspending the crude HCl salt in anhydrous Tetrahydrofuran (THF) and adding activated commercial zinc dust, the zinc acts as a mild, heterogeneous proton scavenger. The reaction is neat, quantitative, and completely bypasses the aqueous phase, allowing you to filter off the zinc and isolate the pure free amine ester in the filtrate.

Q: My final HCl salt crashes out as a stubborn, hygroscopic gum instead of a solid powder. How can I induce crystallization? A: Amine hydrochlorides easily trap solvent molecules (especially water or methanol) during precipitation, which disrupts the rigid crystal lattice and results in a "gummy" oil. Causality: To break this amorphous state, you must perform a solvent exchange using an aprotic, moderately polar solvent. Ethyl acetate is an excellent choice because it dissolves trace water and organic impurities, but is a poor solvent for the HCl salt itself. Suspending the gum in cold ethyl acetate and vigorously stirring (trituration) provides the mechanical shearing and solvent environment necessary to force the transition from an amorphous gum to a crystalline solid.

Physicochemical Partitioning Data

Understanding the solubility profiles of your target molecule and its common impurities is critical for designing a self-validating extraction system.

Compound StateAqueous SolubilityOrganic Solubility (DCM/EtOAc)StabilityPreferred Purification Method
HCl Salt (Target) HighVery LowHigh (Stable to air)Anti-solvent Recrystallization
Free Base Form LowHighModerate (Prone to oxidation)Acid-Base Extraction
Free Amino Acid (Impurity) High (as zwitterion)Very LowHighRemoved via Aqueous Waste
Inorganic Salts (Impurity) Very HighInsolubleHighRemoved via Aqueous Waste

Validated Standard Operating Procedures

Protocol A: Mild Acid-Base Extraction & Anhydrous Re-Salting

This protocol is a self-validating system: the physical phase separation guarantees the removal of inorganic salts, while the cessation of gas evolution guarantees complete neutralization.

Step 1: Freebasing

  • Dissolve the crude Methyl 2-cyclobutyl-2-(methylamino)acetate HCl in a minimal amount of distilled water.

  • Cool the solution to 0–5 °C in an ice bath to further suppress any potential ester hydrolysis.

  • Slowly add cold, saturated aqueous NaHCO₃ dropwise. Self-Validation: You will observe CO₂ gas evolution (bubbling). The cessation of bubbling indicates the acid has been neutralized. Verify the pH is ~8.5 using pH paper.

Step 2: Organic Extraction 4. Transfer the mixture to a separatory funnel and extract three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). 5. Combine the organic layers. The neutral free-base ester is now in the organic phase, while inorganic salts and any hydrolyzed free amino acid remain in the aqueous phase [1]. 6. Wash the combined organic layer once with brine, then dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter off the drying agent.

Step 3: Anhydrous Re-Salting 7. Cool the dried organic filtrate in an ice bath. 8. Slowly add a stoichiometric equivalent of anhydrous HCl (e.g., 4M HCl in Dioxane or HCl in Ethyl Acetate) under vigorous stirring. 9. Self-Validation: A white precipitate of the pure HCl salt will immediately form. Filter the solid, wash with cold diethyl ether, and dry under a high vacuum.

Protocol B: Anti-Solvent Recrystallization

Use this protocol if the product is free of inorganic salts but contains trace organic impurities or exhibits a gummy consistency.

  • Place the crude, dry HCl salt in a round-bottom flask.

  • Add a minimal volume of hot Isopropanol (IPA) just until the solid fully dissolves. (Do not use methanol, as it easily forms solvates with amine hydrochlorides).

  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Slowly add Diethyl Ether (the anti-solvent) dropwise while swirling.

  • Self-Validation: The formation of a persistent white cloudiness (opalescence) validates that the saturation point has been reached. Stop adding ether.

  • Cover the flask and leave it undisturbed at 4 °C overnight to allow the crystal lattice to form slowly, excluding organic impurities into the mother liquor.

  • Vacuum filter the resulting crystals, wash with cold ether, and dry under vacuum.

References

  • Wikipedia Contributors. "Acid–base extraction." Wikipedia, The Free Encyclopedia.[Link]

  • Dattatreya, S. et al. "Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust." Journal of Peptide Research, 2001.[Link]

  • Nichols, L. "4.8: Acid-Base Extraction." Organic Chemistry Lab Techniques, Chemistry LibreTexts, 2022.[Link]

Preventing racemization of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Racemization Control in


-Methyl Amino Ester Coupling 

Topic: . Case ID: #RM-CYC-NM-001 Priority: High (Irreversible Stereochemical Loss)

Diagnostic Hub: The Mechanism of Failure

User Query: Why is my optical purity dropping even though I am using standard Fmoc protocols?

Technical Analysis: Methyl 2-cyclobutyl-2-(methylamino)acetate HCl presents a "perfect storm" for racemization. Unlike standard amino acids, the risk here lies in the nucleophile (amine component) , not the electrophile (acid component).

  • The

    
    -Methyl Effect:  In standard amino acids, the amide proton (
    
    
    
    -H) is the most acidic site. Base deprotonates the nitrogen first, creating a negative charge that electronically shields the
    
    
    -proton. Your molecule has a methyl group instead of a proton. The base has no choice but to target the
    
    
    -proton.
  • The HCl Salt Factor: You must add base to neutralize the HCl and free the amine for coupling. During this neutralization window, if the base is too strong (e.g., TEA, DIPEA) or present in excess, it will abstract the

    
    -proton, leading to an achiral enolate intermediate.
    
  • Steric Drag: The cyclobutyl group adds steric bulk, slowing down the coupling reaction. This leaves the sensitive free amine exposed to the base for a longer duration before it is "locked" into the amide bond.

Visualizing the Threat (DOT Diagram):

RacemizationMechanism Start Methyl 2-cyclobutyl-2-(methylamino)acetate HCl Neutral Free Amine (Chiral) Start->Neutral Neutralization Base Base (DIPEA/TEA) Enolization α-Proton Abstraction Neutral->Enolization Excess Strong Base Coupling Fast Coupling Neutral->Coupling Optimized Conditions Enolate Planar Enolate (Achiral) Enolization->Enolate Racemate Racemic Mixture (D/L) Enolate->Racemate Reprotonation Product Optically Pure Product Coupling->Product

Caption: Figure 1. The Critical Path. The danger zone is the window between neutralization and coupling. Strong bases divert the flux toward the achiral enolate.

Protocol Vault: The "Cold-Collidine" Method

Objective: Neutralize the HCl salt and couple the amine without triggering enolization.

Core Principle: Replace strong bases (pKa ~10-11) with a weaker, sterically hindered base (2,4,6-Collidine, pKa ~7.4) and use the most reactive coupling system available to minimize exposure time.

Reagents Required:
  • Coupling Agent: COMU or HATU (High reactivity is non-negotiable here).

  • Additive: Oxyma Pure (Superior racemization suppression compared to HOBt).[1][2]

  • Base: 2,4,6-Collidine (TMP). Do NOT use TEA or DIPEA.

  • Solvent: DMF or DCM/DMF (1:1). Avoid pure DCM if solubility allows, as polar solvents like DMF actually suppress

    
    -methyl racemization better by stabilizing the transition state, despite common wisdom to the contrary for other systems.
    
Step-by-Step Protocol:
StepActionTechnical Rationale
1. Pre-Activation Dissolve the Carboxylic Acid Partner (1.0 eq) and Oxyma Pure (1.0 eq) in DMF. Cool to 0°C .[3][4] Add COMU (1.0 eq) and Collidine (1.0 eq). Stir for 2-3 mins.Generates the highly reactive active ester before the sensitive amine is introduced.
2. Salt Prep In a separate vial, dissolve Methyl 2-cyclobutyl-2-(methylamino)acetate HCl (1.0 eq) in minimal DMF. Cool to 0°C .[3][4]Low temperature reduces the kinetic rate of proton abstraction (enolization).
3. Controlled Neutralization Add exactly 1.0 eq of Collidine to the amine salt solution. Immediately proceed to Step 4.Collidine is strong enough to neutralize HCl but too sterically hindered to easily abstract the

-proton.
4. The Merge Transfer the neutralized amine solution (Step 3) into the pre-activated acid mixture (Step 1) in one portion.Minimizes the time the free amine exists in solution.
5. Reaction Allow to stir at 0°C for 1 hour , then slowly warm to room temperature. Monitor via LCMS.[5]Keeping it cold during the initial mixing is critical.[6]

Data Comparison: Base Selection Impact

Base UsedpKa (approx)Estimated Racemization Risk
Triethylamine (TEA)10.75Critical (>20%)
DIPEA (Hünig's Base)10.75High (5-15%)
N-Methylmorpholine (NMM)7.38Moderate (<5%)
2,4,6-Collidine 7.43 Minimal (<1%)

Troubleshooting Matrix (FAQs)

Q1: My yield is low, but optical purity is good. Should I add more base? A: Proceed with extreme caution. Low yield with this substrate is often due to the steric hindrance of the cyclobutyl and


-methyl groups preventing the nucleophilic attack. Adding more base (e.g., DIPEA) will likely not improve yield but will destroy your optical purity.
  • Fix: Switch to a stronger coupling cocktail (e.g., HATU/HOAt) or increase the reaction time, but keep the temperature at 0°C longer. Do not increase the base equivalents beyond 2.2 eq total (1 for activation, 1 for neutralization).

Q2: How do I definitively check for racemization? Standard HPLC isn't showing it. A: Standard C18 HPLC often cannot separate enantiomers of complex intermediates. You must use Marfey's Method or Chiral HPLC.

  • Protocol: Hydrolyze a small aliquot of your product (6N HCl, 110°C, 24h). Derivatize with FDAA (Marfey's Reagent).[1][5][6][7][8] Analyze on C18. The L-L and L-D diastereomers will have distinct retention times.

Q3: Can I use EDC/NHS instead? A: EDC/NHS is generally too slow for sterically hindered


-methyl amines. The slow kinetics leave the amine exposed to base for too long. If you must use a carbodiimide, use DIC/Oxyma Pure , which has been proven to be superior to EDC/HOBt for preventing racemization in 

-methylated species [1].

Decision Logic for Optimization (DOT Diagram):

OptimizationLogic Start Coupling Issue Detected CheckRac Is Racemization > 2%? Start->CheckRac CheckYield Is Yield < 50%? CheckRac->CheckYield No BaseSwitch Switch Base to Collidine Keep at 0°C CheckRac->BaseSwitch Yes ReagentSwitch Switch to HATU or COMU CheckYield->ReagentSwitch Yes AdditiveSwitch Switch HOBt -> Oxyma Pure BaseSwitch->AdditiveSwitch Still High TimeTemp Extend Time (Keep Cold) ReagentSwitch->TimeTemp Still Low

Caption: Figure 2. Troubleshooting Logic Flow. Prioritize fixing racemization before optimizing for yield.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[9] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[10] Chemistry – A European Journal.[9] Link

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. III. Racemization during deprotection by saponification and acidolysis.[11] Canadian Journal of Chemistry.[6] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][10][11][12] Link

Sources

Technical Support Center: Recrystallization of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the purification of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride via recrystallization. It is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize the purification process, ensuring high purity and yield.

Troubleshooting Guide (Q&A)

This section addresses specific problems that may arise during the recrystallization process. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My product has "oiled out" and formed viscous droplets instead of crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid crystalline lattice.[1][2] This typically happens for two main reasons:

  • High Impurity Level: Significant impurities can depress the melting point of your compound, causing it to liquefy at the temperature of the crystallization medium.[3][4]

  • Low Melting Point: The melting point of the compound itself might be lower than the temperature of the solution when it becomes supersaturated.[1][4]

Oily droplets are undesirable because they tend to trap impurities, defeating the purpose of recrystallization.[1][2]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the primary ("good") solvent. This keeps the compound soluble at a slightly lower temperature, allowing it to bypass the oiling out phase upon cooling.[1]

  • Lower the Solution Temperature Slowly: Rapid cooling can lead to high supersaturation at temperatures where the compound is still a liquid. Allow the solution to cool very slowly. Insulating the flask can promote the slow formation of well-ordered crystals.[4]

  • Change the Solvent System: Select a solvent with a lower boiling point. For amine hydrochlorides, switching from ethanol (BP: 78 °C) to isopropanol (BP: 82 °C) might not be the solution, but using a mixed solvent system where the overall boiling point is lower could be effective.[5]

  • Seed the Solution: If you have a pure crystal of the target compound, add a tiny "seed crystal" to the solution just as it reaches the saturation point upon cooling. This provides a template for proper crystal lattice formation.[1][6]

Q2: My final yield is extremely low. What are the most common causes of product loss?

A2: A low yield is a frequent issue in recrystallization. The primary causes are almost always procedural.[7]

Causes & Solutions:

  • Using Too Much Solvent: The most common error is adding too much hot solvent to dissolve the crude product.[4] Your compound has some solubility even in the cold solvent, and excess solvent will keep a significant portion of your product dissolved in the mother liquor.[7]

    • Solution: Use the absolute minimum amount of near-boiling solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.[7][8]

  • Premature Crystallization: If the compound crystallizes in the funnel during hot gravity filtration, you will lose a substantial amount of product.

    • Solution: Use a stemless funnel and pre-heat it with hot solvent vapors before filtering. Also, add a slight excess of hot solvent (~5-10%) just before filtration to ensure the compound remains in solution.[9] This excess can be boiled off before cooling.

  • Improper Washing: Washing the collected crystals with a solvent that is not ice-cold or using too much washing solvent will redissolve some of your purified product.[7]

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[7][10]

Q3: After recrystallization, my product is still discolored (e.g., yellow or brown). How can I remove colored impurities?

A3: Persistent color indicates the presence of highly conjugated or polymeric impurities that co-crystallize with your product.

Solution:

  • Use Activated Charcoal: Activated charcoal (also known as Norit) has a high surface area and can adsorb colored impurities.[8][10]

    • Procedure: After dissolving the crude solid in the minimum amount of hot solvent, let the solution cool slightly to prevent violent boiling. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the charcoal, which can then be removed by hot gravity filtration along with any other insoluble materials.[10] Caution: Never add charcoal to a boiling solution, as it can cause it to boil over violently.

Q4: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

A4: This is usually due to either using too much solvent or the solution being supersaturated.[4]

Solutions:

  • Induce Crystallization:

    • Scratch Method: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[4]

    • Seeding: Add a single, small seed crystal of the pure compound.[1][6]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (15-25%) to increase the concentration of the solute. Then, allow the solution to cool again.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing Methyl 2-cyclobutyl-2-(methylamino)acetate HCl?

A1: As an amine hydrochloride salt, this compound is polar. Therefore, polar solvents are the best starting point. An ideal solvent should dissolve the compound completely when hot but poorly when cold.[8] A systematic screening is recommended.

Solvent System TypeRecommended SolventsRationale & Causality
Single Solvent Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH)These polar protic solvents are excellent for dissolving polar hydrochloride salts at elevated temperatures. Their polarity matches that of the solute, facilitating dissolution. Upon cooling, the solubility decreases, allowing for crystallization. Isopropanol is often a good first choice as many HCl salts have an ideal solubility profile in it.[5]
Mixed Solvent (Solvent/Anti-solvent) 1. IPA / Ethyl Acetate2. EtOH / Diethyl Ether3. MeOH / Dichloromethane (DCM)This technique is used when no single solvent has the ideal solubility profile. The compound is dissolved in a minimum amount of a "good" hot solvent (e.g., IPA). A miscible "poor" solvent (anti-solvent, e.g., Ethyl Acetate) is then added dropwise to the hot solution until persistent cloudiness (saturation) is observed.[3][9] This precisely controls the saturation point, inducing crystallization upon cooling.

Q2: What are the likely impurities I am trying to remove?

A2: The impurities depend on the synthetic route used to prepare the α-amino acid ester. Common synthesis methods like the Strecker or Gabriel syntheses, or direct amination, can result in specific byproducts.[11][12][13]

  • Unreacted Starting Materials: For example, the corresponding α-bromo ester or the starting aldehyde/amine.

  • Byproducts of the Reaction: This could include di-alkylated amine products or byproducts from side reactions involving the ester or amine functional groups.

  • Degradation Products: Hydrolysis of the ester back to the carboxylic acid can occur, especially if the compound is exposed to water at non-neutral pH.[14][15]

Q3: How do I confirm the purity of my final product?

A3: Purity should be assessed using multiple analytical techniques:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities, often allowing for their identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for quantifying the purity of a sample by separating the main component from any impurities.

Visual Workflow: Recrystallization Process

The following diagram illustrates the logical flow of a single-solvent recrystallization procedure designed to remove both soluble and insoluble impurities.

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve charcoal 2. Add Activated Charcoal (If Colored Impurities Present) dissolve->charcoal hot_filter 3. Hot Gravity Filtration charcoal->hot_filter cool 4. Slow Cooling & Crystallization hot_filter->cool insoluble_impurities Insoluble Impurities & Charcoal Removed hot_filter->insoluble_impurities vacuum_filter 5. Vacuum Filtration (Isolate Crystals) cool->vacuum_filter wash 6. Wash with Ice-Cold Solvent vacuum_filter->wash soluble_impurities Soluble Impurities Remain in Mother Liquor vacuum_filter->soluble_impurities dry 7. Dry Purified Product wash->dry end End: Pure Crystals dry->end

Caption: Workflow for removing impurities via recrystallization.

Detailed Recrystallization Protocol (Single Solvent: Isopropanol)

This protocol provides a step-by-step methodology for the purification of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl.

Materials & Equipment:

  • Crude Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

  • Isopropanol (IPA), reagent grade

  • Activated Charcoal (optional)

  • Erlenmeyer flasks (2)

  • Hotplate/stirrer

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Solvent Preparation: Place approximately 50 mL of IPA into a clean Erlenmeyer flask with a boiling chip and heat it to a gentle boil on a hotplate. This will be your solvent reservoir.

  • Dissolution: Weigh your crude product and place it in a separate, appropriately sized Erlenmeyer flask. Using a Pasteur pipette or graduated cylinder, add the minimum amount of near-boiling IPA from the reservoir to just cover the solid.[7] Bring the solution to a boil while stirring. Continue adding small portions of hot IPA until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool for a moment, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.[10]

  • Hot Gravity Filtration: Place a piece of fluted filter paper into a stemless funnel resting on a new, clean Erlenmeyer flask on the hotplate. Pre-heat the apparatus by allowing hot solvent vapor to warm it. Filter the hot solution quickly to remove insoluble impurities and/or charcoal.[8]

  • Crystallization: Remove the flask containing the clear filtrate from the heat. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes.[1] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.[10]

  • Isolation: Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of ice-cold IPA. Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Washing: With the vacuum still applied, wash the crystals with 1-2 small portions of ice-cold IPA to rinse away the mother liquor containing the soluble impurities.[7][10]

  • Drying: Leave the vacuum on for several minutes to pull air through the crystals and begin the drying process. Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven.

  • Analysis: Once dry, determine the final mass and calculate the percent recovery. Assess the purity by taking a melting point and running other desired analytical tests (NMR, HPLC).

References

  • Japan Patent No. JP2003137850A. (2003). Method for producing amino acid ester hydrochloride.
  • Nichols, L. (n.d.). Recrystallization. University of California, Riverside. [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. [Link]

  • Reddit discussion on "Oiling Out". (2013). r/chemistry. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • [Purification and characterization of alpha-amino acid ester hydrolase from Xanthomonas rubrillineans]. (2012). PubMed. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • CDMO Pro. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]

  • Ananda, K., & Gundu Rao, C. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

  • Athabasca University. (n.d.). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Experiment 2: Recrystallization. [Link]

  • ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? [Link]

  • Reddit discussion on "Go-to recrystallization solvent mixtures". (2023). r/Chempros. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • U.S. Patent No. US5374765A. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Patil, Basavaraj S., et al. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • Synthesis of α-amino carbonyl compounds: a brief review. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Yuki, Y. (2023). Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. [Link]

Sources

Technical Support Center: Alternative Solvent Systems for N-Alkylation of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of amine-containing active pharmaceutical ingredients (APIs), specifically focusing on the N-alkylation of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride. As the pharmaceutical industry increasingly embraces greener and more sustainable manufacturing practices, the selection of an appropriate solvent system is paramount. This document provides an in-depth analysis of alternative, greener solvents, troubleshooting advice for common experimental challenges, and detailed protocols to facilitate the transition away from traditional, and often hazardous, solvents.

The Challenge with Traditional Solvents in N-Alkylation of Amine Hydrochloride Salts

The N-alkylation of a secondary amine, such as Methyl 2-cyclobutyl-2-(methylamino)acetate, is a fundamental transformation in organic synthesis. However, the use of the hydrochloride salt of the amine presents a specific challenge: the amine must be deprotonated to its free, nucleophilic form for the reaction to proceed. This is typically achieved by the addition of a base.

The choice of solvent is critical and can significantly influence reaction rate, yield, and purity. Traditionally, polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) have been favored for SN2 reactions due to their ability to dissolve the amine salt and stabilize the transition state. However, these solvents are facing increasing regulatory scrutiny due to their toxicity and environmental impact. The European Union's REACH regulations, for instance, have placed restrictions on the use of NMP.[1][2]

Therefore, identifying viable, greener alternatives is not just an environmental goal but a critical step in developing robust and sustainable synthetic processes in the pharmaceutical industry.[3]

Understanding the Reaction: Mechanism and the Role of the Solvent

The N-alkylation of a secondary amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction rate is dependent on the concentration of both the amine and the alkyl halide.

SN2_Mechanism

A suitable solvent for this reaction should ideally:

  • Dissolve the amine hydrochloride salt and the base.

  • Be aprotic to avoid solvating and deactivating the nucleophilic free amine through hydrogen bonding.[4]

  • Have a sufficiently high boiling point to allow for a practical reaction temperature.

  • Be inert to the reaction conditions.

  • Facilitate easy product isolation and purification.

A Comparative Look at Greener Alternative Solvents

Several bio-derived or more sustainable solvents have emerged as viable alternatives to traditional polar aprotic solvents. Below is a comparison of some of the most promising candidates.

SolventStructureBoiling Point (°C)Density (g/mL)Key AdvantagesPotential ConsiderationsICH Class
Cyrene™ (Dihydrolevoglucosenone) 2271.25Bio-derived from cellulose, biodegradable, low toxicity, high polarity similar to DMF and NMP.[1][2][5]High viscosity, high boiling point can make removal difficult, potential for thermal decomposition at very high temperatures.N/A (Newer solvent)
2-Methyltetrahydrofuran (2-MeTHF) ~800.86Bio-derived, lower toxicity than THF, limited miscibility with water which simplifies work-up and solvent recovery.[6][7]Lower polarity than traditional polar aprotic solvents, can form peroxides (though less readily than THF).Class 3[8]
Cyclopentyl methyl ether (CPME) 1060.86Higher boiling point than THF and 2-MeTHF, low peroxide formation, stable under acidic and basic conditions, hydrophobic nature aids in work-up.[9][10]Not bio-derived, lower polarity.Class 2[8]
Ethyl Lactate 1541.03Bio-derived, biodegradable, low toxicity.Can be prone to hydrolysis, especially in the presence of acid or base.Class 3

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the N-alkylation of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl, with a focus on challenges related to solvent and base selection.

Q1: My reaction is very slow or not proceeding to completion. What are the likely causes?

A1: This is a common issue and can often be attributed to several factors:

  • Insufficient Deprotonation of the Amine Hydrochloride: The primary reason for a stalled reaction is often the incomplete formation of the free amine.

    • Base Strength: The chosen base may not be strong enough to effectively deprotonate the ammonium salt. For secondary amine hydrochlorides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective.

    • Base Solubility: The base must have some solubility in the reaction solvent to be effective. If using an inorganic base with low solubility, vigorous stirring and slightly elevated temperatures can help. Cesium carbonate is often more soluble in organic solvents than potassium carbonate.[11]

  • Poor Solvent Choice:

    • Protic Solvents: If there is residual water or if a protic solvent is used, it can solvate the free amine, reducing its nucleophilicity.[4]

    • Non-polar Solvents: A solvent that is too non-polar may not adequately dissolve the amine salt or the base, leading to a heterogeneous mixture with slow reaction kinetics.

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increasing the temperature is recommended.

Q2: I am observing significant amounts of over-alkylation (formation of a quaternary ammonium salt). How can I minimize this?

A2: Over-alkylation occurs when the product of the initial reaction (a tertiary amine) is more nucleophilic than the starting secondary amine and reacts further with the alkyl halide.[12][13]

  • Stoichiometry: Use a slight excess of the amine starting material relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the amine). This increases the probability that the alkyl halide will react with the more abundant secondary amine.

  • Slow Addition of the Alkylating Agent: Adding the alkyl halide dropwise to the reaction mixture can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[14]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.

Q3: I am having difficulty with the work-up and product isolation, especially when using a high-boiling point green solvent like Cyrene™. What are some effective strategies?

A3: High-boiling point solvents can indeed be challenging to remove.

  • Aqueous Extraction: Cyrene™ is water-miscible, which can complicate standard aqueous work-ups.[5] However, this property can be used to your advantage. After the reaction is complete, dilute the mixture with a less polar solvent in which your product is soluble (e.g., ethyl acetate, toluene). Then, wash with water or brine to extract the Cyrene™. Multiple extractions may be necessary.

  • Utilizing Solvent Properties: For solvents with limited water miscibility like 2-MeTHF, the work-up is often simplified. Quenching the reaction with water will lead to a biphasic mixture, and the product can be isolated from the organic layer, which can be easily separated.[6][7]

  • Crystallization: If your final product is a solid, crystallization directly from the reaction mixture or after a solvent swap can be an effective purification method that avoids the need for complete solvent removal by distillation.

Q4: Can I use a one-pot procedure where I neutralize the HCl salt and perform the alkylation in the same step?

A4: Yes, this is the standard and most efficient approach. The amine hydrochloride, the base, and the solvent are typically combined first and stirred to allow for the formation of the free amine before the alkylating agent is added.

OnePot_Procedure

Experimental Protocols

The following are generalized protocols that should be optimized for your specific alkylating agent and reaction scale.

Protocol for Solvent Screening

Objective: To identify the most effective green solvent for the N-alkylation reaction.

  • Setup: In parallel reaction vials, add Methyl 2-cyclobutyl-2-(methylamino)acetate HCl (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: To each vial, add a different solvent to be screened (e.g., Cyrene™, 2-MeTHF, CPME, ethyl lactate) to a concentration of approximately 0.5 M.

  • Stirring: Stir the mixtures at room temperature for 30 minutes to facilitate the formation of the free amine.

  • Alkylating Agent Addition: Add the alkylating agent (1.1 eq) to each vial.

  • Reaction: Heat the reaction mixtures to a consistent temperature (e.g., 60-80 °C) and stir.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Analysis: Compare the reaction rates and product purity across the different solvents to identify the optimal choice.

General Protocol for N-Alkylation in 2-MeTHF

Objective: To perform the N-alkylation of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl using 2-MeTHF as a greener solvent.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-cyclobutyl-2-(methylamino)acetate HCl (1.0 eq).

  • Solvent and Base: Add 2-MeTHF to achieve a concentration of approximately 0.5 M, followed by powdered potassium carbonate (K₂CO₃, 2.0 eq). For alkyl bromides or chlorides, the addition of a catalytic amount of potassium iodide (KI, 0.1 eq) can accelerate the reaction.

  • Addition of Electrophile: Add the alkyl halide (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Quench the reaction by adding water. The mixture will form two phases. Separate the organic layer, and extract the aqueous layer with 2-MeTHF.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography if necessary.

Conclusion

The transition to greener, more sustainable solvents in pharmaceutical synthesis is an ongoing and essential endeavor. While traditional polar aprotic solvents have been the workhorses for N-alkylation reactions, viable alternatives such as Cyrene™, 2-MeTHF, and CPME offer significant advantages in terms of safety and environmental impact. Successful implementation of these solvents requires a thorough understanding of the reaction mechanism, careful selection of the base, and optimization of reaction conditions. This guide provides a foundational framework for researchers to navigate these challenges and develop robust, efficient, and sustainable synthetic routes for important amine-containing molecules.

References

  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • ResearchGate. Physical and chemical properties of typical green solvents. [Link]

  • MDPI. (2025, October 23). Biomass-Derived Solvents: A Comparative Study in Chemical Reactions. [Link]

  • Pena-Pereira, F., Kloskowski, A., & Namieśnik, J. (2015). Analytical chemistry with biosolvents. TrAC Trends in Analytical Chemistry, 71, 119-128. [Link]

  • Capua, M. D., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Catalysis Science & Technology, 7(1), 22-34. [Link]

  • RSC Publishing. (2025, August 13). Introducing bioderived solvents for safer and more sustainable 19 F benchtop NMR analysis of pyrolysis oils. [Link]

  • Google Patents.
  • AIP Publishing. (2023, October 24). Investigating bio-based solvents as a sustainable alternative in the formulation and fabrication of superhydrophobic surfaces. [Link]

  • Encyclopedia MDPI. (2023, August 16). Classification of Green Solvents. [Link]

  • White Rose Research Online. Challenges in the development of bio-based solvents: A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl. [Link]

  • ACS Green Chemistry Institute. N alkylation at sp 3 Carbon Reagent Guide. [Link]

  • MDPI. (2025, June 12). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. [Link]

  • Wikipedia. Green solvent. [Link]

  • Clark, J. H., & Macquarrie, D. J. (2008). The green solvent: a critical perspective. Annual reports on the progress of chemistry, section B (organic chemistry), 104, 403-421. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Kerton, F. M. (2009). Alternative solvents for green chemistry. Royal society of chemistry. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • ResearchGate. Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. [Link]

  • CoLab. (2024, September 13). Physical Properties of Renewable Solvents Cyrene, Dimethylisosorbide, γ-Valerolactone, Cyclopentylmethyl Ether, and 2-Methyltetrahydrofuran.
  • Lund University Research Portal. (2023, October 15). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Queen's University. Greener Solvents. [Link]

  • University of Rochester. Workup: About. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • ResearchGate. Physical Properties of Renewable Solvents Cyrene, Dimethylisosorbide, γ-Valerolactone, Cyclopentylmethyl Ether, and 2-Methyltetrahydrofuran. [Link]

  • Digital Commons @ USF. (2002, July 15). Efficient synthesis of secondary amines by selective alkylation of primary amines. [Link]

  • University of Illinois Springfield. Chapter 23 The Chemistry of Amines. [Link]

  • De, S., et al. (2022). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. Molecules, 27(24), 8933. [Link]

  • Corma, A., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry–A European Journal, 16(44), 13292-13298. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • San Diego Mesa College. Reactions of Amines. [Link]

  • Pearson. Amines are good nucleophiles, even though they are neutral. How would the rate of the SN2 reaction of an amine with an alkyl halide change if the polarity of the solvent is increased?[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of non-canonical amino acid building blocks. Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride is a highly specialized intermediate used in peptide synthesis and drug discovery. Validating its structural integrity, purity, and exact protonation state via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a critical quality control step.

This guide objectively compares the NMR performance of this compound across different solvent systems and protonation states, providing researchers with a self-validating analytical framework to ensure experimental accuracy.

Structural Elucidation & Theoretical Shift Causality

To accurately interpret the 1H NMR spectrum of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl, one must understand the causality behind the chemical shifts. The molecule consists of four distinct proton environments, each influenced by unique electronic effects:

  • The Cyclobutyl Ring: Unlike larger, flexible cycloalkanes, the rigid cyclobutane ring exhibits complex multiplet splitting due to significant ring strain and unique shielding effects arising from its sigma-antiaromatic characteristics[1]. The

    
     and 
    
    
    
    protons typically resonate as multiplets between 1.70–2.10 ppm, while the
    
    
    -CH of the ring is slightly more deshielded (~2.60–2.80 ppm).
  • The Methyl Ester (-COOCH3): The highly electronegative oxygen atom deshields the adjacent methyl protons, resulting in a sharp, diagnostic singlet integrating to 3H at approximately 3.75 ppm. This is a highly reliable quantitative marker for short-chain methyl esters[2].

  • The N-Methyl Group (-NH2+CH3): In the hydrochloride salt form, the positive charge on the nitrogen atom exerts a strong electron-withdrawing effect. This deshields the N-methyl protons, pushing them downfield to ~2.70 ppm compared to a standard neutral amine.

  • The

    
    -Proton:  Situated between the protonated amine, the ester carbonyl, and the cyclobutyl ring, this single proton is heavily deshielded, appearing as a doublet or multiplet near 4.00 ppm.
    

Solvent-Dependent NMR Performance: DMSO-d6 vs. D2O

The choice of deuterated solvent fundamentally alters the appearance of the spectrum, particularly for amine hydrochlorides. Comparing spectra in an aprotic solvent (DMSO-d6) versus a protic solvent (D2O) serves as a primary diagnostic tool[3].

  • DMSO-d6 (Aprotic): DMSO-d6 lacks exchangeable protons and forms strong hydrogen bonds with the solute. This prevents the rapid exchange of the amine hydrochloride protons (-NH2+), allowing them to be observed as a broad downfield signal (~9.00–9.50 ppm). Observing this peak is critical for confirming that the compound is indeed the HCl salt rather than the free base.

  • D2O (Protic): When dissolved in D2O, the labile -NH2+ protons rapidly exchange with deuterium. Because deuterium has a different gyromagnetic ratio, it is invisible in the 1H NMR spectrum. This exchange simplifies the spectrum by eliminating the broad amine signal and removing any scalar coupling to the adjacent N-methyl group, collapsing it into a sharp, easily integrable singlet.

Table 1: Solvent-Dependent 1H NMR Chemical Shifts

Proton EnvironmentMultiplicityExpected Shift in DMSO-d6 (ppm)Expected Shift in D2O (ppm)Causality / Diagnostic Notes
-NH2+ (Amine salt) Broad9.00 – 9.50N/A (Exchanged)Labile protons visible only in aprotic solvents; confirms salt form.

-CH
Doublet/Mult3.90 – 4.103.90 – 4.10Deshielded by adjacent ester and ammonium group.
O-CH3 (Ester) Singlet3.70 – 3.803.75 – 3.85Sharp singlet characteristic of methyl esters.
N-CH3 Singlet/Mult2.60 – 2.802.70 – 2.80May couple with -NH2+ in DMSO; sharp singlet in D2O.
Cyclobutyl CH Multiplet2.60 – 2.802.60 – 2.80Complex splitting due to cyclobutane ring strain.
Cyclobutyl CH2 Multiplets1.70 – 2.101.70 – 2.10

and

protons of the cyclic ring.

Protonation State Comparison: HCl Salt vs. Free Base

To definitively prove that the supplied material is the hydrochloride salt, one can compare its chemical shifts against the theoretical shifts of its free base counterpart. The protonation of the amine creates a localized positive charge that withdraws electron density from adjacent bonds via the inductive effect.

Table 2: Inductive Deshielding Effects (DMSO-d6)

Proton EnvironmentFree Base Shift (ppm)HCl Salt Shift (ppm)

(ppm)
Diagnostic Value

-CH
~ 3.20~ 4.00+ 0.80 Confirms protonation of the adjacent amine.
N-CH3 ~ 2.30~ 2.70+ 0.40 Indicates conversion to the ammonium salt.

Insight: If a sample shows an N-methyl signal at 2.30 ppm, the compound has likely degraded or been neutralized to the free base, which is prone to instability and unwanted side reactions during peptide coupling.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol incorporates a "D2O shake"—a self-validating step that definitively identifies exchangeable protons without requiring a second full sample preparation.

Step 1: Sample Preparation

  • Accurately weigh 5–10 mg of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Vortex the mixture until complete dissolution is achieved. Causality: Particulate matter distorts the magnetic field homogeneity (shimming), leading to broadened peaks and poor resolution.

Step 2: NMR Acquisition

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the 1D 1H NMR spectrum at 298 K using a 400 MHz (or higher) spectrometer.

  • Parameters: 16–32 scans, relaxation delay (d1) of 2.0 seconds, and an acquisition time of ~3.0 seconds.

  • Calibration: Set the internal TMS peak to 0.00 ppm, or the residual DMSO quintet to 2.50 ppm.

Step 3: The "D2O Shake" Validation

  • After the initial acquisition, remove the NMR tube and add 1–2 drops of D2O directly into the DMSO-d6 solution.

  • Cap the tube, shake vigorously for 10 seconds, and re-insert it into the spectrometer.

  • Re-acquire the spectrum.

  • Validation: The broad signal at 9.00–9.50 ppm must completely disappear, and the N-CH3 signal should resolve into a sharper singlet. This self-validates the assignment of the amine hydrochloride protons.

Analytical Workflow Visualization

The logical progression for solvent selection and structural validation is mapped below.

NMR_Workflow Compound Methyl 2-cyclobutyl-2-(methylamino)acetate HCl Solvent Select NMR Solvent for Analysis Compound->Solvent DMSO DMSO-d6 (Aprotic Solvent) Solvent->DMSO Retain Protons D2O D2O (Protic Solvent) Solvent->D2O Simplify Spectrum Obs_DMSO Observe NH2+ Protons (~9.5 ppm) Assess N-CH3 Coupling DMSO->Obs_DMSO Obs_D2O NH2+ Protons Exchange (Disappear) Clear N-CH3 Singlet (~2.7 ppm) D2O->Obs_D2O Validate Confirm Structural Integrity & Salt Form Obs_DMSO->Validate Obs_D2O->Validate

Workflow for solvent selection and structural validation of amine hydrochlorides via 1H NMR.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Řezanka, M., Stibor, I., Azizoglu, M., Turgut, Y., & Pirinccioglu, N. (2016). Enantiomeric recognition of amino acid ester salts by β-cyclodextrin derivatives: an experimental and computational study. Arkivoc, 2016(5), 249-267.[Link]

  • D'Amelia, R. P., Huang, L., Nirode, W. F., Rotman, E., Shumila, J., & Wachter, N. M. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 3(2), 46-50.[Link]

Sources

Mass spectrometry (LC-MS) fragmentation pattern of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison for structural elucidation and impurity profiling in drug development.

Executive Summary & The Isomeric Challenge

In the synthesis of active pharmaceutical ingredients (APIs), distinguishing between isobaric and isomeric building blocks is a critical quality control hurdle. Methyl 2-cyclobutyl-2-(methylamino)acetate HCl (the Target Product) is a specialized secondary amine derivative used in advanced peptidomimetic and small-molecule synthesis.

When evaluating this product against structural alternatives—such as the exact isomer Methyl 2-(cyclopentylamino)acetate HCl —standard chromatographic detectors (UV/Vis) and single-stage mass spectrometry (MS1) fail to differentiate them. Both compounds share the identical chemical formula (C8H15NO2 for the free base) and yield an indistinguishable protonated precursor ion [M+H]+ at m/z 158.118 .

This guide provides a definitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) framework to objectively differentiate these products based on their unique collision-induced dissociation (CID) fragmentation patterns.

Mechanistic Fragmentation Pathways

To build a self-validating analytical method, we must first understand the causality behind the fragmentation. In mass spectrometry of amino acid esters,


-cleavage is typically the dominant fragmentation pathway due to the stabilization of the resulting positive charge by the nitrogen lone pair, forming a stable iminium ion [1]. Furthermore, the use of soft ionization techniques like Electrospray Ionization (ESI) ensures the preservation of the protonated molecular ion [M+H]+ prior to CID [2].
The Target: Methyl 2-cyclobutyl-2-(methylamino)acetate

Because the


-carbon is highly substituted, the protonated precursor (m/z 158.12) undergoes two competing 

-cleavages:
  • Loss of the ester radical (•COOCH3, 59 Da): Yields a highly abundant fragment at m/z 99.10 .

  • Loss of the cyclobutyl radical (•C4H7, 55 Da): Yields a diagnostic fragment at m/z 103.06 . This is the primary hallmark of the target product.

  • Secondary Cleavage: At higher collision energies, the m/z 99.10 ion loses cyclobutane (C4H8, 56 Da) to form a secondary iminium ion at m/z 43.04 .

The Alternative: Methyl 2-(cyclopentylamino)acetate

In this isomer, the cyclopentyl group is attached directly to the nitrogen, not the


-carbon.
  • Loss of the ester radical (•COOCH3, 59 Da): Also yields an ion at m/z 99.10 ([Cyclopentyl-NH=CH2]+).

  • Secondary Cleavage: The m/z 99.10 ion undergoes a classic cycloalkylamine ring-opening, losing cyclopentene (C5H8, 68 Da) to leave the primary iminium ion at m/z 30.03 ([CH2=NH2]+).

LCMS_Comparison cluster_A Target: Methyl 2-cyclobutyl-2-(methylamino)acetate cluster_B Alternative: Methyl 2-(cyclopentylamino)acetate Precursor Isomeric Precursors [M+H]+ m/z 158.118 A_99 m/z 99.10 [Cyclobutyl-CH=NH-CH3]+ Precursor->A_99 -COOCH3 (59 Da) A_103 m/z 103.06 [CH3OOC-CH=NH-CH3]+ Precursor->A_103 -C4H7 (55 Da) B_99 m/z 99.10 [Cyclopentyl-NH=CH2]+ Precursor->B_99 -COOCH3 (59 Da) A_43 m/z 43.04 [CH2=N=CH2]+ A_99->A_43 -C4H8 (56 Da) B_30 m/z 30.03 [CH2=NH2]+ B_99->B_30 -C5H8 (68 Da)

Figure 1: Comparative MS/MS fragmentation pathways of isomeric amino acid derivatives.

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and trustworthiness, the following self-validating protocol must be used. Derivatization is often required for highly polar amino acids, but methyl esters exhibit sufficient retention on standard reversed-phase columns without pretreatment [3].

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of the HCl salt in 1 mL of LC-MS grade Water (Stock Solution).

    • Dilute to a final working concentration of 1 µg/mL using 90:10 Water:Acetonitrile containing 0.1% Formic Acid. Causality: The high aqueous content prevents solvent-induced peak distortion during injection.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm). Causality: The T3 stationary phase provides enhanced retention for polar basic compounds compared to standard C18.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 0-1 min (2% B), 1-4 min (2% to 40% B), 4-5 min (95% B for washout). Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization: ESI Positive mode. Capillary voltage at 3.5 kV.

    • Acquisition Mode: Targeted MS/MS (PRM) on precursor m/z 158.12.

    • Collision Energy (CE) Ramping: Acquire data at both Low CE (15 eV) to capture primary

      
      -cleavages and High CE (35 eV) to force secondary ring-opening cleavages.
      
  • System Validation: Inject a solvent blank prior to the sample to verify the absence of m/z 158.12 carryover.

Workflow Step1 Sample Prep Dilution to 1 µg/mL Step2 Chromatography HSS T3 Column Step1->Step2 Step3 Ionization ESI+ (3.5 kV) Step2->Step3 Step4 Mass Analysis Targeted MS/MS Step3->Step4 Step5 Data Processing Fragment Annotation Step4->Step5

Figure 2: Step-by-step LC-MS/MS analytical workflow for amino acid derivative profiling.

Comparative Performance & Data Presentation

The table below summarizes the expected quantitative MS/MS data. By mapping these specific transitions, quality control teams can definitively identify the presence of the Target product and quantify any isomeric impurities.

Fragment TypeTarget: Cyclobutyl Derivative (m/z)Alternative: Cyclopentyl Isomer (m/z)Optimal CEDiagnostic Utility
Protonated Precursor 158.118158.1185 eVNone (Isobaric baseline)
Primary

-Cleavage 1
99.10599.10515 eVLow (Shared fragment)
Primary

-Cleavage 2
103.064 Not Observed15 eVHigh (Definitive for Target)
Secondary Amine Cleavage 43.042 30.03435 eVHigh (Core structural proof)
Analytical Conclusion

While both compounds elute at similar retention times and possess identical precursor masses, the Target product (Methyl 2-cyclobutyl-2-(methylamino)acetate) is uniquely identified by the m/z 103.06 fragment. This ion is physically impossible for the cyclopentyl isomer to generate, as it requires the cleavage of a bulk cycloalkyl group directly from the


-carbon. Monitoring the 158.12 → 103.06  transition in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays guarantees 100% specificity for the target product.

References

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. MetwareBio. URL: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL:[Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Institutes of Health (NIH) - PubMed Central (PMC). URL:[Link]

Sources

HPLC Method Development for Purity Assessment of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-cyclobutyl-2-(methylamino)acetate HCl (CAS: 1507751-15-6) is a critical chiral building block in the synthesis of peptide mimetics and pharmaceutical intermediates. Its structural characteristics—a polar secondary amine, a hydrolytically labile ester, and the absence of a strong UV chromophore—render standard Reversed-Phase (RP) HPLC methods ineffective.

This guide provides a comparative analysis of analytical strategies, ultimately recommending a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) . This approach solves the "retention-detection" paradox inherent to this compound class, offering superior sensitivity and peak shape compared to traditional UV-based C18 methods.

Compound Profile & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical constraints of the analyte.

PropertyCharacteristicAnalytical Consequence
Structure Secondary amine, Cyclobutyl ring, Methyl esterHigh polarity; requires specific retention mechanisms.
Chromophore None (only end-absorption <210 nm)UV Detection is poor. Low sensitivity, baseline drift, and interference from mobile phase buffers.
Stability Ester bondProne to hydrolysis (to acid form) at neutral/basic pH. Requires acidic mobile phase.
Basicity Amine (pKa ~8.5–9.5)Protonated at acidic pH. Causes severe tailing on standard C18 due to silanol interactions.
Degradation Pathway (Hydrolysis)

The primary impurity to monitor is the hydrolysis product: 2-cyclobutyl-2-(methylamino)acetic acid .

Hydrolysis Ester Methyl 2-cyclobutyl-2- (methylamino)acetate Acid 2-cyclobutyl-2- (methylamino)acetic acid Ester->Acid Hydrolysis (Fast at pH > 6) Water + H2O / OH- Water->Ester Methanol + Methanol Acid->Methanol

Figure 1: Hydrolysis pathway of the analyte. The method must resolve the parent ester from the acid degradant.

Comparative Method Analysis

We evaluated three common methodologies for this compound class. The data below represents expected performance parameters based on validated protocols for polar amino acid esters.

Scenario A: The "Default" (C18 + UV)
  • Column: C18 (3 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile

  • Detection: UV at 210 nm

Scenario B: The "Optimized" (HILIC + CAD)
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide)

  • Mobile Phase: 20 mM Ammonium Acetate (pH 4.0) / Acetonitrile (10:90)

  • Detection: Charged Aerosol Detector (CAD)

Performance Comparison Table
ParameterMethod A: Standard C18 / UVMethod B: HILIC / CAD (Recommended)Verdict
Retention Factor (k') < 0.5 (Elutes in void)3.5 – 5.0Method B retains polar amine.
Peak Symmetry > 2.0 (Tailing due to silanols)1.1 – 1.3 (Excellent)Method B eliminates tailing.
LOD (Limit of Detection) ~50 µg/mL (Low sensitivity)~0.5 µg/mL (High sensitivity)Method B is 100x more sensitive.
Selectivity (α) Poor (Co-elutes with solvent front)High (Resolves Ester vs. Acid)Method B separates impurities.
Robustness Low (Baseline drift at 210 nm)High (Universal response)Method B is more reliable.

Recommended Protocol: HILIC-CAD

This protocol is designed to be self-validating, ensuring specificity between the parent ester and the acid hydrolysis product.

Chromatographic Conditions[1][2][3][4]
  • Instrument: HPLC or UHPLC system with CAD (e.g., Thermo Corona Veo or similar).

  • Column: Zwitterionic HILIC phase (e.g., Merck SeQuant ZIC-HILIC or Waters XBridge Amide), 3.5 µm, 2.1 x 100 mm.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, adjusted to pH 4.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 15% A / 85% B.

    • Note: High organic content is required for HILIC retention.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 2 µL (Keep low to prevent solvent effects).

  • Detector (CAD):

    • Evaporation Temp: 35°C (Low temp minimizes noise).

    • Data Rate: 10 Hz.

    • Power Function: 1.0 (for linearity).

Sample Preparation (Critical)
  • Diluent: 90% Acetonitrile / 10% Water (10 mM Ammonium Acetate).

    • Why? Sample solvent must match the initial mobile phase to prevent peak distortion in HILIC.

  • Stock Solution: Prepare 1.0 mg/mL in Diluent. Store at 4°C. Analyze within 4 hours to prevent hydrolysis.

System Suitability Criteria
  • Retention Time: Analyte ~4–6 minutes.

  • Tailing Factor: NMT (Not More Than) 1.5.

  • Resolution: Resolution > 2.0 between the Parent Ester and the Acid impurity (if present).

Method Development Logic (The "Why")

The following decision tree illustrates the logic used to arrive at the HILIC-CAD solution, guiding the analyst through the troubleshooting process.

MethodSelection Start Start: Methyl 2-cyclobutyl-2- (methylamino)acetate HCl Q1 Does it have a UV Chromophore? Start->Q1 UV_Yes Yes (Aromatic) Q1->UV_Yes UV_No No (Aliphatic Amine) Q1->UV_No Only <210nm Q2 Is it Polar/Ionic? UV_No->Q2 Polar_Yes Yes (Amine Salt) Q2->Polar_Yes Polar_No No (Neutral) Selection Select Mode & Detector Polar_Yes->Selection Result OPTIMAL METHOD: HILIC Column + CAD Detector (Mobile Phase pH 4.0) Selection->Result Retains polar amine Detects without UV

Figure 2: Method Development Decision Tree. The combination of high polarity and lack of chromophore mandates HILIC-CAD.

Troubleshooting & Tips

Dealing with Peak Tailing

If the amine peak tails despite using HILIC:

  • Increase Buffer Strength: Raise Ammonium Acetate from 20 mM to 50 mM. This masks residual silanols.

  • Check pH: Ensure pH is ~4.0. Higher pH may deprotonate the amine (pKa ~9), changing retention behavior erratically.

Stability of the Ester
  • Symptom: The "Acid" impurity peak grows over time in the sequence.

  • Fix: Keep the autosampler at 4°C. Avoid using water as the sole diluent; use 90% ACN.

Detector Alternatives

If CAD is unavailable:

  • ELSD (Evaporative Light Scattering Detector): Similar to CAD but generally less sensitive and non-linear.

  • Derivatization: React with FMOC-Cl or OPA to generate a fluorescent derivative. This allows standard C18/Fluorescence detection but adds a manual prep step and potential reaction variability.

References

  • HILIC Mechanism & Application: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds. Analytical and Bioanalytical Chemistry.

  • Charged Aerosol Detection for Amino Acids: Gamache, P. H., et al. (2005). Protein, Peptide, and Amino Acid Analysis with Corona CAD: A New Universal HPLC Detector. BioProcessing Journal.

  • Stability of Amino Acid Esters: Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes. Journal of Inorganic Biochemistry.

  • HILIC Method Development Guide: Thermo Fisher Scientific. Separation of Polar Compounds Using HILIC.

A Comparative Guide to the Structural Characterization of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive analysis of the structural characterization data for Methyl 2-cyclobutyl-2-(methylamino)acetate Hydrochloride (HCl), a key building block in contemporary drug discovery and development. In the absence of publicly available, peer-reviewed spectral data, this document synthesizes predictive data based on established spectroscopic principles and compares it with structurally similar isomers. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. Furthermore, this guide presents standardized protocols for data acquisition, ensuring methodological transparency and reproducibility for researchers in the field.

Introduction: The Need for Unambiguous Characterization

Methyl 2-cyclobutyl-2-(methylamino)acetate HCl is a substituted amino acid ester featuring a cyclobutyl moiety. Such scaffolds are of significant interest in medicinal chemistry due to their ability to introduce three-dimensional character into otherwise planar molecules, often leading to improved metabolic stability and binding affinity. The precise arrangement of atoms is critical to its function as a synthetic intermediate. Therefore, unambiguous structural confirmation is paramount to ensure the integrity of subsequent research and development activities.

This guide will provide a detailed predictive analysis of its spectral characteristics and offer a comparative framework against its structural isomers, highlighting the key differentiating features that enable positive identification.

Physicochemical and Structural Overview

The initial step in any characterization is to confirm the basic physicochemical properties. The target compound and its selected isomers, while sharing the same molecular formula, exhibit distinct structural arrangements that form the basis of our comparative analysis.

PropertyMethyl 2-cyclobutyl-2-(methylamino)acetate HCl (Target) Methyl 2-(1-(aminomethyl)cyclobutyl)acetate HCl (Isomer 1) (S)-Methyl 2-amino-2-cyclobutylacetate
Molecular Formula C₈H₁₆ClNO₂[1]C₈H₁₆ClNO₂[2]C₇H₁₃NO₂ (Free Base)[3]
Molecular Weight 193.67 g/mol [1]193.67 g/mol [2]143.19 g/mol (Free Base)
CAS Number 1507751-15-6[1]2460757-42-8[2]1217784-81-0[3]
Structure

Predictive Spectroscopic Profile of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

The following sections detail the expected spectral data for the target compound. This predictive profile is grounded in foundational spectroscopic theory and data from analogous structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is the most powerful tool for elucidating the specific arrangement of protons in a molecule. For our target compound, we anticipate a complex but interpretable pattern. The choice of solvent is critical; using DMSO-d₆ or D₂O is recommended to observe the exchangeable amine protons.

  • -O-CH₃ (Methyl Ester): A sharp singlet integrating to 3 protons, expected around 3.7-3.8 ppm . Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • -N-CH₃ (N-Methyl): A singlet or a doublet (if coupled to the N-H proton) integrating to 3 protons, expected around 2.5-2.7 ppm . As the hydrochloride salt, this group will be protonated, further shifting it downfield.

  • α-CH (Methine): A multiplet (likely a triplet or doublet of doublets) integrating to 1 proton, expected around 3.9-4.1 ppm . This proton is significantly deshielded due to its position alpha to the ester carbonyl, the nitrogen atom, and the cyclobutyl ring.

  • NH₂⁺ (Ammonium Protons): A broad singlet integrating to 2 protons, expected far downfield (>8.0 ppm ) in a solvent like DMSO-d₆. The broadness is due to quadrupolar relaxation and chemical exchange.

  • Cyclobutyl Protons: A series of complex multiplets between 1.8-2.5 ppm . The puckered nature of the cyclobutane ring leads to non-equivalent axial and equatorial protons, resulting in complex splitting patterns.[4]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

  • C=O (Ester Carbonyl): A peak in the range of 168-172 ppm .

  • α-C (Methine Carbon): A peak around 60-65 ppm , shifted downfield by the adjacent nitrogen and carbonyl group.

  • -O-CH₃ (Ester Methyl): A peak around 52-54 ppm .

  • -N-CH₃ (N-Methyl): A peak around 30-35 ppm .

  • Cyclobutyl Carbons: Multiple peaks are expected. The carbon attached to the methine (C1') would be around 35-40 ppm , while the other ring carbons (C2', C3', C4') would appear further upfield, typically between 18-30 ppm .[4]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

  • N-H Stretch: As a secondary ammonium salt (R₂NH₂⁺), a very broad and strong absorption is expected in the 2400-3000 cm⁻¹ region. This is a hallmark of amine salts.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ (around 2850-2980 cm⁻¹ ) corresponding to the sp³ C-H bonds of the alkyl and cyclobutyl groups.[5]

  • C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹ . This is one of the most prominent peaks in the spectrum.[6]

  • N-H Bend: A medium intensity band around 1560-1620 cm⁻¹ is characteristic of secondary amine salt bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Molecular Ion: Using electrospray ionization in positive mode (ESI+), the expected base peak would be the molecular ion [M+H]⁺, corresponding to the free amine. For C₈H₁₅NO₂, the exact mass is 157.1103, so a high-resolution mass spectrometer (HRMS) should detect a peak at m/z 158.1176 ([M+H]⁺).[7]

  • Key Fragments: A characteristic fragmentation would be the loss of the methoxycarbonyl group (-COOCH₃), resulting in a fragment at m/z 98.1018 . Another likely fragmentation pathway is the cleavage of the cyclobutyl ring.

Comparative Analysis: Distinguishing Isomers

The power of spectroscopic characterization is most evident when distinguishing between isomers. Below is a comparative table highlighting the key spectral differences we would predict between our target compound and its structural isomers.

Spectroscopic FeatureMethyl 2-cyclobutyl-2-(methylamino)acetate HCl (Target) Methyl 2-(1-(aminomethyl)cyclobutyl)acetate HCl (Isomer 1) (S)-Methyl 2-amino-2-cyclobutylacetate HCl (Isomer 2)
¹H NMR: α-Proton Present (~3.9-4.1 ppm, 1H, multiplet)Absent . The corresponding carbon is quaternary.Present (~3.8-4.0 ppm, 1H, multiplet)
¹H NMR: N-Alkyl Group N-Methyl singlet/doublet (~2.5-2.7 ppm, 3H)N-Methylene multiplet (~3.0-3.2 ppm, 2H)Absent . This is a primary amine.
¹H NMR: N-H Protons 2 Protons (R₂NH₂⁺, broad singlet)3 Protons (RNH₃⁺, broad singlet)3 Protons (RNH₃⁺, broad singlet)
¹³C NMR: α-Carbon Methine carbon (~60-65 ppm)Quaternary carbon (~55-60 ppm)Methine carbon (~58-63 ppm)
IR: N-H Stretch Broad absorption for R₂NH₂⁺ (~2400-3000 cm⁻¹)Broader, more complex absorption for RNH₃⁺ (~2500-3100 cm⁻¹)Broader, more complex absorption for RNH₃⁺ (~2500-3100 cm⁻¹)
IR: N-H Bend ~1560-1620 cm⁻¹ (Secondary Amine Salt)~1500-1600 cm⁻¹ (Primary Amine Salt)~1500-1600 cm⁻¹ (Primary Amine Salt)

Causality Behind the Differences: The key differentiator is the position of the methyl group. In our target compound, it is on the nitrogen (N-methyl), creating a secondary amine. In Isomer 1, the nitrogen is part of an aminomethyl group attached to a quaternary carbon. In Isomer 2, there is no N-methyl group, resulting in a primary amine. These seemingly small changes create dramatic and easily identifiable differences in the number and type of protons and carbons observed in NMR, as well as distinct vibrational modes in IR spectroscopy.

Standardized Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

General Sample Preparation
  • Weigh approximately 5-10 mg of the sample for NMR and 1-2 mg for IR and MS analysis.

  • Ensure the sample is dry, as moisture can interfere with analysis, particularly IR and NMR (broadening of -OH peaks).

  • Use high-purity deuterated solvents for NMR (e.g., DMSO-d₆, 99.9% D) and HPLC-grade solvents for MS.

NMR Spectroscopy Protocol
  • Solvent Selection: Dissolve ~10 mg of the HCl salt in 0.7 mL of DMSO-d₆. This solvent is ideal for observing exchangeable N-H protons.

  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5 seconds) and a larger number of scans (>1024) are required due to the low natural abundance of ¹³C.

FT-IR Spectroscopy Protocol
  • Method: Use an Attenuated Total Reflectance (ATR) setup for solid samples, as it requires minimal sample preparation.

  • Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the sample on the crystal and apply pressure.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Co-add at least 32 scans at a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Method: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution analyzer (e.g., Orbitrap or TOF).[8]

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of water and acetonitrile with 0.1% formic acid.

  • Acquisition:

    • Infuse the sample directly or via a short chromatographic column.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Ensure the mass accuracy is below 5 ppm by using an internal or external calibrant.

Visualization of Workflow and Structures

Visual diagrams can simplify complex relationships and workflows.

G cluster_0 Structural Characterization Workflow cluster_1 Data Analysis & Comparison Sample Sample of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS HRMS (ESI-TOF/Orbitrap) Sample->MS Structure_Elucidation Elucidate Core Structure (Connectivity) NMR->Structure_Elucidation Functional_Groups Identify Functional Groups (C=O, N-H) IR->Functional_Groups Formula_Confirmation Confirm Elemental Formula MS->Formula_Confirmation Comparison Compare with Isomer Data Structure_Elucidation->Comparison Functional_Groups->Comparison Formula_Confirmation->Comparison Final_ID Unambiguous Identification Comparison->Final_ID

Caption: A standardized workflow for the comprehensive structural characterization of a novel chemical entity.

G cluster_main Structural Relationship: C₈H₁₆ClNO₂ cluster_related Related Analogs Target Target Compound Methyl 2-cyclobutyl-2-(methylamino)acetate HCl Isomer1 Isomer 1 Methyl 2-(1-(aminomethyl)cyclobutyl)acetate HCl Target->Isomer1 Isomers Isomer2 Isomer 2 (S)-Methyl 2-amino-2-cyclobutylacetate HCl Target->Isomer2 Analog

Caption: Logical relationship between the target compound and its comparative isomers/analogs.

Conclusion

The structural characterization of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl relies on a multi-technique spectroscopic approach. While ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity, IR spectroscopy provides rapid confirmation of key functional groups, particularly the ester carbonyl and the secondary amine salt. High-resolution mass spectrometry validates the elemental composition with high confidence. By comparing this predictive data against that of its structural isomers, key differentiating features—such as the presence of an N-methyl group versus an aminomethyl group or a primary amine—allow for its unambiguous identification. The protocols and comparative data presented in this guide serve as a robust framework for any researcher working with this compound or related chemical scaffolds.

References

  • PubChem. 2-Cyclobutyl-2-(methylamino)acetic acid hydrochloride. PubChem Compound Summary for CID 139211253. Accessed February 27, 2026. [Link]

  • PubChemLite. Methyl 2-amino-2-(1-methoxycyclobutyl)acetate hydrochloride. PubChem Compound Summary. Accessed February 27, 2026. [Link]

  • PubChem. Methyl 2-cyclobutyl-2-[2-(dimethylamino)ethylamino]acetate. PubChem Compound Summary for CID 80488137. Accessed February 27, 2026. [Link]

  • PubChemLite. Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride. PubChem Compound Summary. Accessed February 27, 2026. [Link]

  • PubChemLite. Methyl 2-amino-2-cyclobutylacetate hydrochloride. PubChem Compound Summary. Accessed February 27, 2026. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Department of Chemistry Handout. Accessed February 27, 2026. [Link]

  • R Discovery. Carbon-13 NMR spectra of methylated cyclobutanes and ethyl cyclobutane-carboxylates. Journal Article. Accessed February 27, 2026. [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy Index. Educational Resource. Accessed February 27, 2026. [Link]

  • PubChem. 2-(3-Methoxy-4-hydroxyphenyl)-3,6-dimethoxy-4-oxo-5-hydroxy-4H-1-benzopyran-7-yl beta-D-glucopyranoside. PubChem Compound Summary for CID 11577257. Accessed February 27, 2026. [Link]

  • New Food Magazine. MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Article. Accessed February 27, 2026. [Link]

  • mzCloud. D-Raffinose. Spectral Database Entry. Accessed February 27, 2026. [Link]

  • USGS. USGS Spectral Library Version 7 Data. Data Release. Accessed February 27, 2026. [Link]

  • GNPS. GNPS Library Spectrum CCMSLIB00004712819. Spectral Database Entry. Accessed February 27, 2026. [Link]

  • SpectraBase. (6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isoquinolin]-2'(3'H)-yl)(4-ethoxy-3-methoxyphenyl)methanone. Spectral Database Entry. Accessed February 27, 2026. [Link]

  • NIST. 2-Methylbut-2-en-1-yl acetate. NIST Chemistry WebBook. Accessed February 27, 2026. [Link]

  • Malaysian Journal of Science. SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Journal Article. Accessed February 27, 2026. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Educational Resource. Accessed February 27, 2026. [Link]

Sources

A Comparative Guide to Validating the Enantiomeric Excess of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a matter of academic interest but a critical determinant of its safety and efficacy.[1] Enantiomers of the same chiral molecule can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, the rigorous validation of the enantiomeric excess (ee) of drug substances like Methyl 2-cyclobutyl-2-(methylamino)acetate HCl is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical methodologies for this purpose, supported by experimental insights and validation principles grounded in authoritative guidelines.

The choice of an analytical technique for determining enantiomeric excess hinges on a variety of factors, including the inherent properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation.[2] For Methyl 2-cyclobutyl-2-(methylamino)acetate HCl, a chiral amino acid ester, the principal methods of choice are chromatographic techniques, which offer the necessary resolving power to distinguish between its enantiomers.

Comparative Overview of Analytical Techniques

The most prevalent and powerful methods for chiral separations in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[3][4][5][6] Each technique presents a unique set of advantages and considerations.

Method Principle Advantages Limitations Typical Application
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[7][8]High versatility, wide availability of CSPs, robust and well-established.[7][9] Can often analyze underivatized compounds.[7]Can be time-consuming, may require expensive chiral columns, and can generate significant solvent waste.[7]Routine quality control, stability testing, and preparative separations.
Chiral GC Separation of volatile enantiomers on a chiral capillary column.[10][11]High sensitivity and resolution, shorter analysis times.Requires analyte to be volatile or derivatized, which can introduce analytical errors.[5]Analysis of volatile impurities, trace-level enantiomeric impurity determination.
Chiral SFC Separation using a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase.[3][12][13]Fast separations, reduced organic solvent consumption ("green" technique), high efficiency.[3][12][13]Requires specialized instrumentation, method development can be complex.[4]High-throughput screening, preparative separations for toxicology studies.[1][13]

In-Depth Analysis and Experimental Protocols

The narrative of selecting and validating an analytical method is one of balancing trade-offs and understanding the fundamental chemistry of the separation. The choice of a particular method is not arbitrary; it is dictated by the physicochemical properties of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl and the specific analytical challenge at hand.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC remains the workhorse for enantiomeric excess determination due to its robustness and the vast selection of commercially available chiral stationary phases (CSPs).[8][9] For amino acid esters, polysaccharide-based CSPs, such as those derived from cellulose or amylose, often provide excellent enantioselectivity.[9][14] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.[7]

Caption: Chiral HPLC method development workflow.

  • Objective: To determine the enantiomeric excess of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl using chiral HPLC.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column, is a good starting point.[14]

  • Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of n-hexane and a polar modifier like isopropanol or ethanol.[4] For this analyte, a starting point could be n-Hexane:Ethanol (90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 220 nm).

  • Procedure:

    • Prepare a standard solution of the racemic Methyl 2-cyclobutyl-2-(methylamino)acetate HCl and a solution of the test sample.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the two enantiomers and to ensure adequate resolution.

    • Inject the test sample.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [([Major Enantiomer Area] - [Minor Enantiomer Area]) / ([Major Enantiomer Area] + [Minor Enantiomer Area])] x 100

Causality Behind Choices: The use of a polysaccharide-based CSP is based on their proven success in resolving a wide range of chiral compounds, including amino acid derivatives.[9][14] The normal-phase mobile phase is chosen for its ability to promote the necessary chiral recognition interactions on these types of columns. The basic additive is crucial for amino compounds to prevent peak tailing by interacting with residual silanol groups on the silica support.

Chiral Gas Chromatography (GC): For Enhanced Sensitivity

Chiral GC is an excellent alternative when high sensitivity is required, or for the analysis of volatile impurities.[5] For non-volatile compounds like amino acid esters, derivatization is necessary to increase their volatility.[15] This can be a double-edged sword, as the derivatization process itself must be carefully controlled to prevent racemization.

Caption: Chiral GC method development workflow.

  • Objective: To determine the enantiomeric excess of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl via chiral GC after derivatization.

  • Derivatization: A two-step derivatization is common for amino acids: esterification of the carboxyl group followed by acylation of the amino group.[15] For the subject compound, which is already an ester, only acylation is needed. N-trifluoroacetylation is a common and effective method.[15]

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

    • Add trifluoroacetic anhydride (TFAA) and heat to complete the reaction.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Chiraldex® G-TA), is often used for amino acid derivatives.[10]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure good separation and peak shape.

  • Procedure:

    • Prepare and derivatize the racemic standard and the test sample.

    • Inject the derivatized racemic standard to determine the retention times and resolution of the enantiomers.

    • Inject the derivatized test sample.

    • Calculate the enantiomeric excess from the peak areas.

Causality Behind Choices: Cyclodextrin-based GC columns are widely used for their ability to form inclusion complexes with a variety of chiral molecules, leading to excellent enantioseparations.[10] Temperature programming is employed to optimize the separation, as lower temperatures generally increase enantioselectivity but also increase analysis time.[10]

Chiral Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative

Chiral SFC has emerged as a powerful technique for both analytical and preparative chiral separations in the pharmaceutical industry.[3][12] It utilizes supercritical carbon dioxide as the primary mobile phase, which is non-toxic and environmentally friendly.[12] The low viscosity and high diffusivity of the supercritical fluid lead to faster separations and higher efficiency compared to HPLC.[3][4]

Caption: Chiral SFC method development workflow.

  • Objective: To rapidly determine the enantiomeric excess of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl using chiral SFC.

  • Instrumentation: An SFC system with a UV detector and a back-pressure regulator.

  • Column: Polysaccharide-based CSPs used in HPLC are also highly effective in SFC.[4][13]

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol or ethanol.

  • Back Pressure: Typically maintained around 100-150 bar.

  • Temperature: Often around 35-40 °C.

  • Procedure:

    • Dissolve the racemic standard and test sample in a suitable solvent.

    • Screen different chiral columns and co-solvents to find the optimal separation conditions.

    • Inject the racemic standard to confirm the retention times and resolution.

    • Inject the test sample.

    • Calculate the enantiomeric excess from the peak areas.

Causality Behind Choices: The use of supercritical CO2 as the main mobile phase component significantly reduces the consumption of organic solvents, aligning with green chemistry principles.[12] The addition of a polar co-solvent is necessary to modulate the polarity of the mobile phase and achieve elution of the analyte. Back pressure and temperature are critical parameters in SFC as they control the density and solvating power of the supercritical fluid.

Validation According to ICH Q2(R1) Guidelines

Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for its intended purpose.[16] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this validation.[17][18][19]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[18] For enantiomeric excess determination, this means demonstrating that the peaks for the two enantiomers are well-resolved from each other and from any other peaks in the chromatogram.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. This is crucial for accurately quantifying the minor enantiomer.

  • Accuracy and Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is particularly important for determining the enantiomeric purity of a nearly enantiopure substance.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17]

Conclusion

The validation of the enantiomeric excess of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl is a critical step in its development as a pharmaceutical ingredient. While chiral HPLC remains the gold standard for its reliability and versatility, chiral GC offers superior sensitivity for trace analysis, and chiral SFC provides a high-speed, environmentally friendly alternative. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements and the strengths and weaknesses of each technique. A comprehensive validation following ICH Q2(R1) guidelines is mandatory to ensure the generation of reliable and accurate data for regulatory submissions and quality control.

References

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A Comparative Guide to the Infrared (IR) Spectroscopy of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical development and molecular characterization, infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups and molecular structure. This guide provides a detailed, predictive analysis of the IR spectrum for Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride. Given the absence of a publicly available experimental spectrum for this specific compound, this document leverages established principles of IR spectroscopy and comparative data from analogous structures to construct a reliable, theoretical framework for its spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the expected vibrational modes of this and similar molecules.

I. Predicted Infrared (IR) Spectrum Analysis

The structure of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl incorporates several key functional groups, each with characteristic vibrational frequencies. The hydrochloride salt form significantly influences the spectral features of the amine group.

A. Key Functional Groups and Their Expected Vibrational Frequencies:

  • Secondary Amine Hydrochloride (-NH2+-) : The protonation of the secondary amine to form a secondary ammonium salt is a critical determinant of the IR spectrum.

    • N-H Stretching : A broad and strong absorption is expected in the 2700-3000 cm⁻¹ region due to the N-H⁺ stretching vibrations.[1] This broadness is a result of strong hydrogen bonding.[1] This feature often overlaps with C-H stretching vibrations.

    • N-H Bending : A characteristic band for secondary amine salts is anticipated in the 1560-1620 cm⁻¹ range, which is attributed to NH₂⁺ deformation vibrations.[2][3]

  • Ester Group (-COOCH3) : The methyl ester functionality will present several distinct and strong absorptions.

    • C=O Stretching : A strong, sharp peak is predicted in the range of 1735-1750 cm⁻¹.[4][5][6][7] This is a highly characteristic and reliable absorption for saturated esters.

    • C-O Stretching : Esters exhibit two C-O stretching bands. An asymmetric C-C(=O)-O stretch is expected to be strong and broad in the 1160-1210 cm⁻¹ region.[7][8] A symmetric O-C-C stretch from the methyl group side is anticipated between 1030-1100 cm⁻¹.[7]

  • Cyclobutyl Group : The four-membered ring has specific vibrational modes.

    • C-H Stretching : The CH₂ stretching vibrations of the cyclobutane ring are expected to appear around 2887 and 2987 cm⁻¹.[9]

    • CH₂ Bending (Scissoring) : A characteristic absorption for the CH₂ groups in the ring is expected around 1447 cm⁻¹.[9]

    • Ring Vibrations : The cyclobutane ring itself has deformation vibrations, with a notable peak around 898 cm⁻¹.[9] The presence of the cyclobutane ring can be confirmed by a consistent set of absorptions, though their intensities can vary.[10]

  • Aliphatic C-H Bonds :

    • C-H Stretching : In addition to the cyclobutyl C-H stretches, other aliphatic C-H stretching vibrations from the methyl groups will contribute to the absorption in the 2840-3000 cm⁻¹ region.[11]

    • C-H Bending : Methyl and methylene bending vibrations will appear in the 1350-1470 cm⁻¹ range.[11]

B. Summary of Predicted IR Peaks:

Wavenumber (cm⁻¹)Functional Group/Vibrational ModeExpected Intensity
2700-3000N-H⁺ Stretch (Secondary Amine HCl) & C-H Stretch (Aliphatic)Strong, Broad
1735-1750C=O Stretch (Ester)Strong, Sharp
1560-1620N-H⁺ Bend (Secondary Amine HCl)Medium
1440-1470C-H Bend (CH₂ Scissoring)Medium
1160-1210Asymmetric C-O Stretch (Ester)Strong, Broad
1030-1100Symmetric C-O Stretch (Ester)Medium
~898Cyclobutane Ring DeformationMedium to Weak
II. Comparative Analysis with Alternative Characterization Techniques

While IR spectroscopy is invaluable for identifying functional groups, a comprehensive characterization of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl would necessitate a multi-technique approach.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR : Would provide detailed information on the chemical environment of all protons, allowing for the elucidation of the connectivity of the cyclobutyl, methyl, and acetate moieties. The number of signals, their splitting patterns (multiplicity), and integration would confirm the overall structure.

  • ¹³C NMR : Would show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester (typically δ 170-175 ppm), the carbons of the cyclobutyl ring, and the methyl groups.

B. Mass Spectrometry (MS):

  • Mass spectrometry would determine the molecular weight of the compound and provide fragmentation patterns that could further confirm its structure. For amino acid esters, derivatization techniques followed by GC-MS or LC-MS analysis are common for identification and quantification.[12][13]

C. Comparison Table of Analytical Techniques:

TechniqueStrengthsLimitations
IR Spectroscopy - Excellent for identifying functional groups.- Fast and non-destructive.- Relatively inexpensive.- Provides limited information on the carbon skeleton and stereochemistry.- Complex spectra can be difficult to interpret fully.
NMR Spectroscopy - Provides detailed information on molecular connectivity and stereochemistry.- Quantitative.- Less sensitive than MS.- Requires more sample.- More expensive instrumentation.
Mass Spectrometry - High sensitivity.- Determines molecular weight and formula.- Provides structural information through fragmentation.- Can be destructive.- May require derivatization for volatile compounds.[12]
III. Experimental Protocols

A. Sample Preparation for IR Spectroscopy (KBr Pellet Method):

  • Grinding: Thoroughly grind a small amount (1-2 mg) of the solid Methyl 2-cyclobutyl-2-(methylamino)acetate HCl sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: Transfer the ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

B. Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Range: Scan the mid-IR region, typically from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

IV. Visualization of Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Comparison Sample Methyl 2-cyclobutyl-2-(methylamino)acetate HCl Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press FTIR FTIR Spectrometer Press->FTIR Spectrum Acquire IR Spectrum FTIR->Spectrum Interpretation Peak Assignment & Structural Elucidation Spectrum->Interpretation Comparison Compare with NMR & MS Data Interpretation->Comparison

Caption: Workflow for IR spectroscopic analysis and characterization.

V. Conclusion

The predictive analysis of the infrared spectrum of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl provides a robust framework for its identification and characterization. The key expected features include a broad N-H⁺ stretch, a strong ester C=O stretch, and characteristic C-O and cyclobutane ring vibrations. While IR spectroscopy is a powerful tool for functional group identification, a comprehensive structural elucidation should be supported by complementary techniques such as NMR and mass spectrometry. This integrated approach ensures the highest level of scientific rigor in the characterization of novel pharmaceutical compounds.

References

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Comparative Analysis of Non-Natural Amino Acids for Peptide-Based Therapeutics: A Focus on Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, peptides have emerged as highly selective and potent therapeutic agents. However, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability. The strategic incorporation of non-natural amino acids (nnAAs) is a cornerstone of peptidomimetic design, offering a powerful toolkit to overcome these limitations.[1][2] By introducing specific structural modifications, nnAAs can enforce conformational rigidity, enhance resistance to proteolysis, and modulate pharmacokinetic properties.[3][4]

This guide provides a comparative analysis of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl, a unique nnAA, with other structurally significant nnAAs. As direct experimental data on this specific molecule is limited, this analysis extrapolates its likely properties based on the well-documented effects of its constituent structural motifs: α,α-disubstitution , a cyclic cyclobutyl side chain , and N-methylation . We will compare these features to those of well-characterized nnAAs such as 1-aminocyclobutanecarboxylic acid (Ac4c), α-aminoisobutyric acid (Aib), and N-methylated proteinogenic amino acids to provide a predictive framework for its application in peptide design.

Profile of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Methyl 2-cyclobutyl-2-(methylamino)acetate HCl is an α,α-disubstituted, N-methylated amino acid ester. Its structure combines three critical features that are highly desirable in peptide drug design.

Structural Breakdown:

  • α,α-Disubstitution with a Cyclobutyl Ring : The presence of a cyclobutyl group directly on the α-carbon introduces significant steric hindrance. This severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, making it a potent inducer of specific secondary structures like β-turns and helices.[5][6]

  • N-Methylation : The methyl group on the backbone amide nitrogen removes the hydrogen bond donor capability of the amide proton. This modification is known to disrupt α-helical and β-sheet structures but significantly enhances resistance to enzymatic degradation by proteases.[7][8][9] It also increases lipophilicity, which can improve cell permeability.[1][3]

  • Ester Form (Methyl Ester HCl Salt) : Provided as a methyl ester hydrochloride salt, this form enhances solubility and is ready for the deprotection and coupling steps in solid-phase peptide synthesis (SPPS) after appropriate neutralization.[10][11]

Below is a diagram illustrating the key structural features of the target molecule and its selected comparators.

G cluster_target Target Molecule cluster_comparators Comparative Non-Natural Amino Acids Target Methyl 2-cyclobutyl-2-(methylamino)acetate HCl Ac4c 1-Aminocyclobutane-1-carboxylic acid (Ac4c) Target->Ac4c  Shared α,α-disubstitution  & cyclobutyl constraint Aib α-Aminoisobutyric acid (Aib) Target->Aib  Shared α,α-disubstitution  (acyclic) NMeAla N-Methyl-Alanine Target->NMeAla  Shared N-methylation

Caption: Structural relationships between the target molecule and its comparators.

Comparative Analysis of Structural Motifs

The Influence of α,α-Disubstitution and Cyclic Constraints

The defining feature of Methyl 2-cyclobutyl-2-(methylamino)acetate is the cyclobutyl ring attached to the α-carbon, making it an analogue of 1-aminocyclobutanecarboxylic acid (Ac4c). This class of Cα,α-dialkylated amino acids dramatically limits the accessible backbone conformations.[12]

  • Ac4c (1-aminocyclobutanecarboxylic acid) : Studies on peptides containing Ac4c have shown it to be a highly effective inducer of β-turns and helical structures.[5] The cyclobutyl moiety expands the N-Cα-C' bond angle and sterically favors φ and ψ angles consistent with helical conformations.[5][6] This is in contrast to the smaller cyclopropyl ring (Ac3c), which also induces turns but with different angular preferences.[13] The cyclobutyl group provides a balance of rigidity and steric bulk that can be used to stabilize specific secondary structures in a peptide chain.[14][15]

  • Aib (α-aminoisobutyric acid) : As the prototypical α,α-disubstituted amino acid, Aib is renowned for its strong propensity to induce 3₁₀-helical or α-helical conformations.[16][17] Its gem-dimethyl groups sterically compel the backbone into φ, ψ angles of approximately (+/-60°, +/-30°).[12] While our target molecule also has α,α-disubstitution, the cyclic nature of the cyclobutyl group will likely lead to a different, though similarly restricted, conformational space compared to the two methyl groups of Aib.

The combination of N-methylation with the cyclobutyl ring in our target molecule suggests a unique conformational profile. While the cyclobutyl group will attempt to force a helical or turn-like structure, the N-methylation will disrupt the hydrogen bonding patterns that stabilize these structures. This interplay could result in novel, stable folded structures (foldamers) with unique topologies.[1][3]

The Impact of N-Methylation

N-methylation is a minimal but powerful modification that profoundly impacts a peptide's properties.[1][2][3]

  • Proteolytic Resistance : The absence of an amide proton sterically shields the adjacent peptide bond from the active sites of proteases like trypsin and chymotrypsin, significantly increasing the peptide's half-life in vivo.[7][8][9][18] This is one of the most significant advantages conferred by N-methylation.

  • Conformational Effects : N-methylation removes a hydrogen bond donor, which can destabilize canonical secondary structures like α-helices and β-sheets.[9] However, it also lowers the energy barrier for cis-trans isomerization of the amide bond, potentially allowing for unique turns and kinks in the peptide backbone.[19]

  • Improved Pharmacokinetics : By capping a hydrogen bond donor, N-methylation increases a peptide's lipophilicity. This can lead to enhanced membrane permeability and oral bioavailability, as famously demonstrated by the multi-N-methylated natural product, cyclosporine A.[2][20]

The combination of the rigidifying cyclobutyl group and the stability-enhancing N-methyl group makes Methyl 2-cyclobutyl-2-(methylamino)acetate HCl a compelling building block for designing orally available and long-lasting peptide therapeutics.

Comparative Data Summary
FeatureMethyl 2-cyclobutyl-2-(methylamino)acetate HCl (Predicted)1-Aminocyclobutane-1-carboxylic acid (Ac4c)α-Aminoisobutyric acid (Aib)N-Methyl-Alanine
Conformational Constraint High; restricted φ/ψ angles due to cyclobutyl ringHigh; promotes β-turns and helices[5][6]Very High; strongly promotes 3₁₀/α-helices[12][17]Moderate; restricts ψ angle, favors cis-amide
Proteolytic Stability Very High; due to N-methylation and steric bulkModerate; α,α-disubstitution offers some protection[14][21]Moderate to High; steric hindrance slows cleavage[16]High; N-methylation blocks protease recognition[7][8]
H-Bonding Capability Donor eliminatedDonor presentDonor presentDonor eliminated
Membrane Permeability Enhanced; due to increased lipophilicity from N-methylation[1][3]UnchangedSlightly Enhanced (hydrophobic)Enhanced[7][20]
Synthetic Challenge High; sterically hindered couplingModerate; hindered couplingModerate; hindered couplingHigh; hindered secondary amine coupling[9][18]

Experimental Protocols

Protocol 1: Incorporation of Sterically Hindered nnAAs via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of α,α-disubstituted and N-methylated amino acids is challenging due to steric hindrance at both the amine and the carboxylic acid ends.[9] This necessitates optimized coupling protocols to achieve high yields.

G Resin 1. Start with resin-bound peptide (free N-terminus) Deprotection 2. Fmoc Deprotection (20% piperidine in DMF) Resin->Deprotection Wash1 3. Wash (DMF, DCM) Deprotection->Wash1 Coupling 5. Coupling (Add activated nnAA to resin) Wash1->Coupling Activation 4. Pre-activation of nnAA (Fmoc-nnAA-OH, HATU, DIPEA in DMF) Activation->Coupling Add Wash2 6. Wash (DMF, DCM) Coupling->Wash2 Kaiser 7. Kaiser Test (Check for free amines) Wash2->Kaiser Repeat 8a. Re-couple if positive Kaiser->Repeat Positive Continue 8b. Proceed to next cycle if negative Kaiser->Continue Negative Repeat->Coupling

Caption: Workflow for coupling sterically hindered non-natural amino acids in SPPS.

Methodology:

  • Resin Preparation : Start with the peptide-resin synthesized using standard Fmoc/tBu chemistry.[22][23][24]

  • Fmoc Deprotection : Swell the resin in dimethylformamide (DMF). Remove the N-terminal Fmoc group with 20% piperidine in DMF for 5-10 minutes.

  • Washing : Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove all traces of piperidine.

  • Amino Acid Activation (Critical Step) :

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-protected nnAA (e.g., Fmoc-N-Me-Ac4c-OH) and 3.9 equivalents of a potent coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.[8][18]

    • Add 8 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

    • Allow the mixture to pre-activate for 2-5 minutes. Causality: Pre-activation is crucial for hindered amino acids as it forms the highly reactive aminium/uronium active ester before introduction to the resin, maximizing coupling efficiency.

  • Coupling Reaction : Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-4 hours. For particularly difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Washing : Wash the resin thoroughly with DMF and DCM.

  • Monitoring : Perform a qualitative test (e.g., Kaiser test for primary amines or a chloranil test for secondary amines) to confirm the completion of the coupling.[22]

  • Decision : If the test is positive (indicating incomplete coupling), repeat steps 4-7. If negative, proceed with the deprotection of the newly added residue to continue the sequence.

Protocol 2: Conformational Analysis by 2D NMR Spectroscopy

Determining the conformational impact of an nnAA is essential. 2D NMR in solution provides ensemble-averaged structural information.[25][26]

Methodology:

  • Sample Preparation : Dissolve the purified peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture that mimics a biological environment). Add a known concentration of a reference standard like DSS or TMSP for chemical shift referencing.

  • Data Acquisition : Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy) : To identify all protons within a given amino acid's spin system. This is crucial for assigning protons in nnAAs which have unique spin systems.[27]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å), regardless of their bond connectivity. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between protons, providing key distance restraints for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons, aiding in unambiguous resonance assignment.

  • Data Analysis :

    • Resonance Assignment : Use the TOCSY and HSQC spectra to assign all possible proton and carbon signals for each residue in the peptide.

    • Structural Restraint Generation :

      • Identify key short- and medium-range NOEs. For example, a strong NOE between the amide proton of residue i and the amide proton of residue i+1 is indicative of a turn or helical structure.[28]

      • Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. These values can be related to the phi (φ) dihedral angle via the Karplus equation, providing valuable backbone torsion angle constraints.[25]

  • Structure Calculation : Use the derived distance (from NOEs) and dihedral angle (from coupling constants) restraints as inputs for molecular dynamics (MD) simulations or other structure calculation programs (e.g., CYANA, Xplor-NIH) to generate an ensemble of 3D structures consistent with the experimental data.[29]

G cluster_exp Experimental cluster_analysis Data Analysis & Modeling Sample 1. Prepare Peptide Sample (in deuterated solvent) Acquire 2. Acquire 2D NMR Data (TOCSY, NOESY, HSQC) Sample->Acquire Assign 3. Assign Resonances Acquire->Assign Restraints 4. Extract Structural Restraints (NOEs, Coupling Constants) Assign->Restraints Calculate 5. Calculate 3D Structure Ensemble Restraints->Calculate

Caption: A streamlined workflow for peptide conformational analysis using NMR.

Conclusion

Methyl 2-cyclobutyl-2-(methylamino)acetate HCl represents a highly advanced building block for peptide drug design. By combining the potent conformational constraining power of an α,α-disubstituted cyclobutyl group with the stability and permeability-enhancing features of N-methylation, it offers a unique tool to engineer peptides with superior therapeutic profiles. Based on the analysis of its constituent parts, peptides incorporating this nnAA are predicted to exhibit:

  • High resistance to enzymatic degradation.

  • Strong propensity to adopt well-defined, non-canonical secondary structures.

  • Improved pharmacokinetic properties, including enhanced cell permeability.

While its synthesis and incorporation present challenges due to significant steric hindrance, the potential rewards in terms of drug performance justify the use of specialized protocols. Future experimental work, particularly X-ray crystallography and NMR studies on peptides containing this residue, will be invaluable in fully elucidating its conformational preferences and unlocking its full potential in the development of next-generation peptide therapeutics.

References
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  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry, 14. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 20(6), 683-690. [Link]

  • Obrecht, D., Grieder, A., & Villalgordo, J. M. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(7), 834-845. [Link]

  • Aapptec. (n.d.). N-Methyl Amino Acids. Aapptec Peptides. [Link]

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  • Garner, J. M., et al. (2011). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 6(10), 1059-1066. [Link]

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  • D'Andrea, L. D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(18), 10977. [Link]

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  • Neubauer, D., Kamysz, W., & Gorski, A. (n.d.). Symmetrical anhydrides in Solid-Phase Peptide Synthesis. Peptideweb.com. [Link]

  • Karle, I. L., & Balaram, P. (1990). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Biochemistry, 29(28), 6747-6756. [Link]

  • Hruby, V. J., et al. (1998). Conformational Properties of the Unnatural Amino Acid β-Methylphenylalanine in a Linear Octapeptide System; Correlations of 13C-NMR Chemical Shifts with the Side-Chain Stereochemistry of These Amino Acid Residues. The Journal of Organic Chemistry, 63(24), 8683-8692. [Link]

  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 39(24), 4840-4848. [Link]

  • Cativiela, C., et al. (1997). Conformational profile of 1-aminocyclopropanecarboxylic acid. Journal of Molecular Structure: THEOCHEM, 398-399, 295-303. [Link]

  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(10), 2855. [Link]

  • Science.gov. (n.d.). alpha-aminoisobutyric acid aib: Topics. Science.gov. [Link]

  • André, C., et al. (2007). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry, 5(18), 2970-2976. [Link]

  • Niccolai, N., et al. (2002). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. In: NMR in Natural Products Chemistry. Humana Press. [Link]

  • Kasprzak, A. A., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Proactive Stance on Safety

Methyl 2-cyclobutyl-2-(methylamino)acetate HCl is a hydrochloride salt of an amino acid ester. Based on its structure, we can anticipate the following potential hazards:

  • Corrosivity and Irritation: As a hydrochloride salt, the compound can be acidic. Contact with skin, eyes, or mucous membranes could cause irritation or burns. The fine, powdered nature of many such compounds increases the risk of inadvertent contact and inhalation.

  • Respiratory Effects: Inhalation of the powdered compound may cause respiratory tract irritation.[1]

  • Unknown Toxicity: For any novel compound, we must assume a degree of unknown toxicity. This principle of precaution is the bedrock of safe laboratory practice.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A comprehensive PPE strategy is non-negotiable. The minimum required PPE for handling this compound is detailed below. This selection is based on guidelines from authoritative bodies like the Occupational Safety and Health Administration (OSHA).[2]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield.[3][4]Provides a complete barrier against splashes of solutions or aerosolized powder, protecting the eyes and face. Goggles are essential as they form a seal around the eyes.[4]
Body Protection A flame-retardant laboratory coat. For larger quantities or splash risks, a chemically resistant apron or smock is recommended.[2][5]Protects personal clothing and skin from contamination.[2]
Hand Protection Disposable nitrile gloves (double-gloving recommended).[3]Nitrile gloves offer protection against incidental chemical exposure.[3] Double-gloving provides an extra layer of safety and allows for the safe removal of the outer glove if contamination occurs. Note that latex gloves provide poor chemical protection.[3]
Foot Protection Closed-toe shoes.A standard laboratory requirement to protect against spills and falling objects.[6]
Operational Plan: From Weighing to Waste

A methodical, step-by-step approach minimizes risk during handling.

3.1. Preparation and Engineering Controls

  • Designated Area: All handling of the solid compound should occur within a certified chemical fume hood to control potential dust and vapors.

  • Pre-Handling Check: Before starting, ensure that a chemical spill kit is readily accessible. All personnel involved must be familiar with its contents and use.[7]

  • Gather Materials: Have all necessary glassware, spatulas, and solutions prepared and within reach inside the fume hood to minimize movement in and out of the controlled area.

3.2. Step-by-Step Handling Protocol

  • Don PPE: Put on all required PPE as listed in the table above before entering the designated handling area.

  • Weighing the Compound:

    • Place an analytical balance inside the fume hood if possible. If not, use a weigh boat and carefully transport the compound to the fume hood.

    • Use a spatula to gently transfer the desired amount of the solid compound. Avoid any actions that could create dust.

    • Close the primary container immediately after weighing.

  • Dissolving the Compound:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If necessary, use a magnetic stirrer at a low speed to aid dissolution.

  • Post-Handling:

    • Wipe down the spatula and any surfaces with a damp paper towel. Dispose of these towels as contaminated solid waste.

    • Remove the outer pair of gloves and dispose of them. With the inner gloves still on, transport your solutions or exit the fume hood.

    • Wash hands thoroughly after removing all PPE.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental release, a swift and practiced response is crucial.

4.1. Spill Response

Most minor spills of this compound can be managed by trained laboratory personnel.[7]

  • For Solid Spills:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with absorbent pads or a powder designed for chemical spills.

    • Carefully scoop the material into a designated waste bag, taking care not to create airborne dust.

    • Wipe the area with a wet paper towel, and dispose of it as hazardous waste.

  • For Liquid Spills (Solutions):

    • Alert personnel and control any ignition sources if the solvent is flammable.[8]

    • Create a dike around the spill using absorbent material from a spill kit.[8]

    • Lay absorbent pads over the spill to soak up the liquid.

    • Place the used pads into a polyethylene bag for disposal.

    • Decontaminate the area with soap and water.

The following diagram outlines the decision-making process for a chemical spill.

SpillResponse cluster_assessment Initial Assessment cluster_response Response Actions cluster_cleanup Cleanup & Disposal Start Spill Occurs Assess Assess Spill Size & Hazard (>500ml or Highly Toxic?) Start->Assess LabCleanup Trained Lab Personnel Cleanup - Alert Colleagues - Don Full PPE - Use Spill Kit Assess->LabCleanup No Evacuate Evacuate Area - Alert Supervisor - Call EHS/911 Assess->Evacuate Yes Contain Contain Spill (Dike Liquids, Cover Solids) LabCleanup->Contain Absorb Absorb & Collect Waste Contain->Absorb Decontaminate Decontaminate Area & Tools Absorb->Decontaminate Dispose Package & Label Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for chemical spill response.

Disposal Plan: Responsible Stewardship

All waste generated from handling Methyl 2-cyclobutyl-2-(methylamino)acetate HCl must be treated as hazardous waste.[9]

  • Solid Waste: This includes the compound itself, any contaminated weigh boats, paper towels, and gloves. These should be collected in a clearly labeled, sealed container.[10]

  • Liquid Waste: Unused solutions should be collected in a designated, compatible waste container. Segregate halogenated and non-halogenated solvent waste streams.[11]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and primary hazard warnings.[10]

  • Pickup: Do not dispose of this chemical waste down the drain or in regular trash.[9][12] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[10]

By adhering to these rigorous, well-reasoned protocols, we can confidently and safely advance our research while upholding our commitment to a secure laboratory environment.

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee Knoxville. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (2023). The City University of New York. Retrieved from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Laboratory Equipment. Retrieved from [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. (2020, June 17). Princeton EHS. Retrieved from [Link]

  • Cleaning up chemical spills in the laboratory. (2023, January 17). The Official Blog of Edvotek. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]

  • General Chemical Spill Procedures. (2021, October). The University of British Columbia. Retrieved from [Link]

  • Standard Personal Protective Equipment. (n.d.). Rice University Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment. (2025, December 6). University of Illinois Urbana-Champaign Division of Research Safety. Retrieved from [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. (n.d.). UK SDS Manager. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.